molecular formula C16H14N2O2 B1629040 (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-69-0

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Cat. No.: B1629040
CAS No.: 365213-69-0
M. Wt: 266.29 g/mol
InChI Key: HORKBEXCKBOYSL-UHFFFAOYSA-N
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Description

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKBEXCKBOYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609368
Record name [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365213-69-0
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365213-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for (2-p-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid Ligands

This guide provides a detailed exploration of the mechanism of action for this compound and related ligands. As members of the imidazo[1,2-a]pyridine class, their primary mode of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This document will dissect this mechanism, from the molecular target to the downstream physiological effects, and provide validated experimental protocols for its investigation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1][2] Compounds such as zolpidem (a hypnotic), alpidem, and saripidem (anxiolytics) belong to this class.[1][2][3][4][5] These agents are often referred to as "nonbenzodiazepines" or "Z-drugs."[4][6][7] While structurally distinct from classical benzodiazepines, they share a common mechanism of action by targeting the GABA-A receptor.[7][8] The specific ligand, this compound, by virtue of its core structure, is understood to operate through this well-established pathway.

The Primary Molecular Target: The GABA-A Receptor

Inhibitory neurotransmission in the brain is largely mediated by GABA.[9] GABA exerts its effects by binding to ionotropic GABA-A receptors, which are ligand-gated chloride ion channels.[9][10]

  • Structure: GABA-A receptors are pentameric transmembrane protein complexes assembled from a variety of subunits (e.g., α, β, γ).[9][11] The most common stoichiometry in the brain is two α, two β, and one γ subunit.[11]

  • Function: Upon binding of the GABA neurotransmitter, the receptor's integral chloride channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[9][11] This influx of negative charge hyperpolarizes the cell's membrane potential, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[12]

  • Allosteric Binding Sites: In addition to the GABA binding site (the orthosteric site), the receptor complex possesses multiple other binding sites known as allosteric sites.[9] Ligands that bind to these sites can modulate the receptor's response to GABA. The most clinically relevant of these is the benzodiazepine (BZD) binding site, located at the interface between an α and a γ subunit.[9]

Core Mechanism: Positive Allosteric Modulation (PAM)

This compound and related ligands do not activate the GABA-A receptor directly. Instead, they act as Positive Allosteric Modulators (PAMs) .[4][7][13][14]

  • Binding: The ligand binds to the high-affinity benzodiazepine (BZD) site on the GABA-A receptor complex.[4][6]

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Enhanced GABA Efficacy: The conformational change increases the affinity of the GABA neurotransmitter for its own binding site and, more importantly, enhances the efficiency of GABA-induced channel opening.[4][8] Specifically, PAMs like these increase the frequency of the chloride channel opening events in response to GABA.[12][14]

  • Increased Inhibition: The resulting increase in chloride ion influx leads to a more pronounced hyperpolarization of the neuron.[12] This enhanced inhibitory signal is the basis for the sedative, anxiolytic, and anticonvulsant properties of these compounds.[6][8]

cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABA_R->Cl_in Increases Frequency of Channel Opening GABA GABA GABA->GABA_R Binds Ligand Imidazopyridine Ligand (PAM) Ligand->GABA_R Binds to BZD Site (Allosteric Modulation) Hyper Membrane Hyperpolarization Cl_in->Hyper Inhibit Reduced Neuronal Excitability Hyper->Inhibit

Caption: GABA-A Receptor Positive Allosteric Modulation Pathway.

Subtype Selectivity and Pharmacological Profile

The diverse family of GABA-A receptor subunits gives rise to a variety of receptor subtypes with distinct physiological roles and brain localizations. The pharmacological profile of an imidazopyridine ligand is dictated by its binding affinity for these different subtypes.[9]

  • α1 Subunit: Receptors containing the α1 subunit are highly abundant in the brain and are primarily associated with sedative and hypnotic effects.[15] Zolpidem, for instance, shows preferential binding to α1-containing receptors, which underlies its primary use as a sleep aid.[12][15][16]

  • α2/α3 Subunits: These subunits are linked to anxiolytic and muscle-relaxant effects.[9] Ligands that selectively target these subunits could potentially treat anxiety without causing significant sedation.[17]

  • α5 Subunit: The α5 subunit is less common and is primarily found in the hippocampus, where it is involved in learning and memory.

The specific substitutions on the this compound molecule will determine its affinity profile across these subunits, thereby shaping its ultimate therapeutic potential as either a hypnotic, anxiolytic, or anticonvulsant.

CompoundPrimary Target Subtype(s)Primary Pharmacological Effect
Zolpidem α1-preferential[12][16]Sedative-Hypnotic[4][6]
Alpidem Modulates α1, α2, α3[3]Anxiolytic[3][18]
Saripidem Non-selective ligand[19]Sedative, Anxiolytic[5]

Experimental Protocols for Mechanistic Elucidation

A multi-step, self-validating workflow is essential to characterize the mechanism of action for a novel imidazopyridine ligand.

cluster_Workflow Experimental Workflow cluster_Output Key Outputs A Step 1: Radioligand Binding Assay B Step 2: Electrophysiology Assay A->B Confirms Functional Effect D Binding Affinity (Ki) Target Engagement A->D C Step 3: In Vivo Behavioral Assay B->C Translates to In Vivo Model E Functional Potency (EC50) Allosteric Modulation B->E F Physiological Effect (e.g., Anxiolysis) C->F

Caption: Workflow for Characterizing GABA-A Receptor Modulators.

Protocol 1: Radioligand Binding Assay

This protocol determines if the test ligand binds to the BZD site and with what affinity (Ki). It is a competition assay using a known radiolabeled BZD site ligand, such as [³H]-flumazenil.[20]

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor's benzodiazepine site.

Materials:

  • Cell membranes prepared from HEK293 cells expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2).

  • [³H]-flumazenil (Radioligand).

  • Test Ligand: this compound.

  • Non-specific binding control: Diazepam (high concentration).

  • Assay Buffer (e.g., Tris-HCl).

  • Scintillation counter and vials.

Methodology:

  • Preparation: Prepare serial dilutions of the test ligand.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-flumazenil (e.g., 1 nM), and varying concentrations of the test ligand. For total binding, omit the test ligand. For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).

  • Equilibration: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test ligand. Determine the IC50 (concentration of ligand that inhibits 50% of specific binding) from the resulting curve. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology Functional Assay

This protocol directly measures the functional effect of the ligand on the GABA-A receptor by quantifying its ability to potentiate GABA-induced chloride currents. Two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes or automated patch-clamp on mammalian cells are standard methods.[11][21]

Objective: To determine the functional potency (EC50) and efficacy of the test compound as a PAM.

Materials:

  • HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).[21]

  • Automated patch-clamp system (e.g., QPatch).[21]

  • Extracellular and intracellular recording solutions.

  • GABA.

  • Test Ligand.

Methodology:

  • Cell Preparation: Culture and prepare the HEK293-GABA-A cells according to the patch-clamp system's protocol.

  • Establish Baseline: Obtain a stable whole-cell recording. Apply a low, sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline chloride current. This establishes the reference GABA response.

  • Compound Application: Co-apply the same EC10 concentration of GABA along with varying concentrations of the test ligand.

  • Measurement: Record the peak current amplitude for each co-application. The potentiation of the GABA-induced current by the test ligand will be observed as an increase in this amplitude.

  • Data Analysis: Normalize the potentiated current to the baseline GABA response. Plot the percentage potentiation against the log concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy (Emax).

Conclusion and Future Directions

Ligands based on the this compound structure are potent and specific modulators of the GABA-A receptor. Their mechanism of action as positive allosteric modulators at the benzodiazepine binding site is well-supported by extensive research on analogous compounds.[7][9] The key determinant of their therapeutic profile—whether primarily hypnotic or anxiolytic—lies in their differential affinity for various GABA-A receptor α-subunits.

Future research should focus on high-resolution structural studies, such as co-crystallography or cryo-electron microscopy, to visualize the precise binding interactions of these ligands within the BZD pocket.[22] This structural insight, combined with further exploration of subtype-selectivity, will be instrumental in designing next-generation therapeutics with improved efficacy and reduced side effects for treating anxiety, insomnia, and seizure disorders.

References

  • Owens, A. P., et al. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
  • Patsnap Synapse. (2024). What is the mechanism of Zolpidem Tartrate?.
  • Britannica. (2026). Zolpidem.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • PubMed. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands.
  • ChemScene. (n.d.). (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid hydrochloride.
  • Wikipedia. (n.d.). Alpidem.
  • ResearchGate. (n.d.). The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids 7..
  • Grokipedia. (n.d.). Necopidem.
  • PubMed. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA).
  • PubChem. (n.d.). Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate.
  • NIH. (n.d.). Electrophysiology of ionotropic GABA receptors.
  • Wikipedia. (n.d.). Zolpidem.
  • PubMed. (n.d.). Pharmacological and behavioral profile of alpidem as an anxiolytic.
  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
  • NCBI Bookshelf. (2024). Zolpidem.
  • MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators.
  • Wikipedia. (n.d.). Nonbenzodiazepine.
  • Frontiers. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines.
  • PubMed. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments.
  • MedchemExpress.com. (n.d.). Saripidem | GABA Receptor Ligand.
  • BLDpharm. (n.d.). 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.
  • MedKoo Biosciences. (n.d.). Necopidem.
  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action.
  • ACS Publications. (2017). HPLC-Based Activity Profiling for GABAA Receptor Modulators in Extracts: Validation of an Approach Utilizing a Larval Zebrafish Locomotor Assay.
  • Wikipedia. (n.d.). Imidazopyridine.
  • MDPI. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?.
  • Patsnap Synapse. (2026). Saripidem.
  • YouTube. (2024). 2-Minute Neuroscience: Zolpidem (Ambien).
  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PubChem. (n.d.). Saripidem.
  • Frontiers. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition.
  • ResearchGate. (2025). Mechanism of action of the hypnotic zolpidem in vivo.
  • FLORE. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • PubMed. (n.d.). Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
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  • Cambridge University Press & Assessment. (2008). Electrophysiological evidence of GABAA and GABAC receptors on zebrafish retinal bipolar cells.

Sources

The Therapeutic Promise of Imidazo[1,2-a]pyridin-3-yl Acetic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Analogs functionalized at the 3-position have demonstrated a wide array of biological activities. This technical guide focuses on a specific, promising subclass: imidazo[1,2-a]pyridin-3-yl acetic acid analogs. We will delve into their synthetic strategies, explore their therapeutic potential in key disease areas such as inflammation, oncology, and neurodegenerative disorders, and elucidate the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Core - A Scaffold of Therapeutic Significance

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, is a cornerstone in the development of therapeutic agents.[1] Its rigid, planar structure and the presence of nitrogen atoms in both rings allow for diverse molecular interactions with various biological targets. This has led to the successful development of drugs for a range of conditions, including anxiety and gastrointestinal disorders.[2] The versatility of this scaffold allows for substitutions at multiple positions, with the 3-position being a key site for modulating pharmacological activity. The introduction of an acetic acid moiety at this position presents an intriguing opportunity to explore new therapeutic avenues, particularly in diseases where acidic functional groups can enhance target engagement or improve pharmacokinetic properties.

Synthetic Strategies for Imidazo[1,2-a]pyridin-3-yl Acetic Acid Analogs

The synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone.[3] The subsequent introduction of the acetic acid group at the 3-position can be achieved through several synthetic routes. A common approach involves the Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core to introduce a formyl group at the 3-position, which can then be further elaborated.

Representative Synthetic Protocol: From Imidazo[1,2-a]pyridine to the Acetic Acid Analog

This protocol outlines a plausible synthetic route for a generic imidazo[1,2-a]pyridin-3-yl acetic acid analog, based on established methodologies for similar compounds.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol, add the desired α-haloketone (1.1 equivalents).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Formylation at the 3-Position

  • Reagent Preparation: In a cooled flask (0 °C), slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to dimethylformamide (DMF, 3 equivalents).

  • Reaction: To this Vilsmeier reagent, add the synthesized imidazo[1,2-a]pyridine (1 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by pouring it onto crushed ice and neutralize with a solution of sodium hydroxide. The precipitated 3-formyl-imidazo[1,2-a]pyridine is collected by filtration, washed with water, and dried.

Step 3: Conversion to the Acetic Acid Analog (e.g., via Wittig Reaction and Hydrolysis)

  • Wittig Reaction: The 3-formyl derivative can be converted to the corresponding cinnamic acid ester via a Wittig reaction with a suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane).

  • Reduction: The double bond of the cinnamic ester can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C).

  • Hydrolysis: Finally, the ester is hydrolyzed to the desired acetic acid analog using standard conditions (e.g., aqueous lithium hydroxide followed by acidification).

Diagram of Synthetic Workflow:

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 C3-Functionalization cluster_2 Acetic Acid Formation 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine 3-Formyl-imidazo[1,2-a]pyridine 3-Formyl-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->3-Formyl-imidazo[1,2-a]pyridine Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->3-Formyl-imidazo[1,2-a]pyridine Cinnamic_Ester Cinnamic Acid Ester 3-Formyl-imidazo[1,2-a]pyridine->Cinnamic_Ester Wittig_Reagent Wittig Reagent Wittig_Reagent->Cinnamic_Ester Reduction Reduction (H2/Pd-C) Cinnamic_Ester->Reduction Acetic_Acid_Ester Acetic Acid Ester Reduction->Acetic_Acid_Ester Hydrolysis Hydrolysis Acetic_Acid_Ester->Hydrolysis Final_Product Imidazo[1,2-a]pyridin-3-yl Acetic Acid Hydrolysis->Final_Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridin-3-yl acetic acid analogs.

Therapeutic Potential in Inflammatory Disorders

Inflammation is a complex biological response implicated in a multitude of diseases. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a validated strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

Structurally related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been reported to exhibit potent anti-inflammatory activity.[5] One particular analog, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrated superior anti-inflammatory effects compared to indomethacin in in vivo models.[5] Interestingly, the anti-inflammatory activity of these compounds appeared to be independent of in vitro cyclooxygenase inhibition, suggesting the involvement of alternative mechanisms of action.[5] However, other studies on imidazo[1,2-a]pyridine derivatives have shown selective COX-2 inhibition.[6][7] A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were identified as potent and selective COX-2 inhibitors, with some compounds showing higher selectivity than the reference drug celecoxib.[7]

The acetic acid moiety in the target analogs is a classic pharmacophore found in many NSAIDs, suggesting that these compounds could directly interact with the active site of COX enzymes. Molecular modeling studies of other imidazo[1,2-a]pyridine-based COX-2 inhibitors have shown that the core scaffold can fit into the active site, with key interactions with residues like Arg-513 and His-90.[4][6]

Proposed Mechanism of Action in Inflammation

The anti-inflammatory potential of imidazo[1,2-a]pyridin-3-yl acetic acid analogs likely stems from their ability to modulate key inflammatory pathways.

Diagram of Proposed Anti-inflammatory Mechanism:

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway STAT3_Pathway STAT3 Signaling Pathway Inflammatory_Stimuli->STAT3_Pathway COX2_iNOS_Expression Upregulation of COX-2 and iNOS NF_kB_Pathway->COX2_iNOS_Expression STAT3_Pathway->COX2_iNOS_Expression Prostaglandins_NO Increased Prostaglandins and Nitric Oxide COX2_iNOS_Expression->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation IPAA Imidazo[1,2-a]pyridin-3-yl Acetic Acid Analog IPAA->NF_kB_Pathway Inhibition IPAA->STAT3_Pathway Inhibition IPAA->COX2_iNOS_Expression Direct Inhibition (COX-2)

Caption: Plausible anti-inflammatory mechanisms of imidazo[1,2-a]pyridin-3-yl acetic acid analogs.

Therapeutic Potential in Oncology

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[8] Derivatives of this class have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[9][10]

Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against breast cancer cell lines, such as HCC1937.[9][10] The mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G0/G1 and G2/M phases, evidenced by increased levels of p53 and p21 proteins.[9] Furthermore, these compounds can trigger the extrinsic apoptosis pathway, as indicated by the increased activity of caspases 7 and 8, and cleavage of PARP.[9]

Another important signaling pathway implicated in cancer is the STAT3/NF-κB pathway. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to exert anti-inflammatory and anticancer effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[2][11] This suggests that imidazo[1,2-a]pyridin-3-yl acetic acid analogs could also exhibit anticancer activity by targeting these interconnected pathways.

The AKT/mTOR pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.

Proposed Mechanism of Action in Cancer

The anticancer activity of imidazo[1,2-a]pyridin-3-yl acetic acid analogs is likely multifactorial, involving the modulation of several key cellular processes.

Diagram of Proposed Anticancer Mechanism:

Anticancer_Mechanism IPAA Imidazo[1,2-a]pyridin-3-yl Acetic Acid Analog AKT_mTOR AKT/mTOR Pathway IPAA->AKT_mTOR Inhibition STAT3_NFkB STAT3/NF-κB Pathway IPAA->STAT3_NFkB Inhibition Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., p53, p21) IPAA->Cell_Cycle_Proteins Upregulation Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases, PARP) IPAA->Apoptosis_Proteins Activation Proliferation Cell Proliferation AKT_mTOR->Proliferation STAT3_NFkB->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Potential anticancer mechanisms of imidazo[1,2-a]pyridin-3-yl acetic acid analogs.

Therapeutic Potential in Neurodegenerative Diseases

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's disease (AD).[12] Therefore, compounds with both anti-inflammatory and neuroprotective properties are considered promising therapeutic candidates.

A study on a series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones demonstrated both acute and chronic anti-inflammatory activity.[12] A lead compound from this series also showed promising results in an aluminum chloride-induced AD model in rats, improving amnesic performance and exhibiting antioxidant and neuroprotective effects with good gastrointestinal safety.[12] This suggests that the imidazo[1,2-a]pyridine scaffold, when appropriately substituted at the 3-position, can be a valuable template for the development of agents for neurodegenerative diseases.

While direct evidence for the neuroprotective effects of imidazo[1,2-a]pyridin-3-yl acetic acid analogs is not yet available, their potential to inhibit COX-2 is highly relevant. COX-2 is upregulated in the brains of AD patients and is believed to contribute to neuronal damage. Therefore, the inhibition of COX-2 by these analogs could provide a neuroprotective effect.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel imidazo[1,2-a]pyridin-3-yl acetic acid analogs, a series of in vitro and in vivo assays are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds as COX inhibitors.

  • Assay Principle: A commercially available COX inhibitor screening kit (e.g., from Cayman Chemical) can be used. This assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Add the chromogenic substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., HCC1937, MDA-MB-231, SKOV3) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative imidazo[1,2-a]pyridine derivatives that are structurally related to the acetic acid analogs.

Compound ClassBiological ActivityKey FindingsReference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesSelective COX-2 InhibitionIC₅₀ values in the nanomolar range; high selectivity indices.[7]
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acidAnti-inflammatorySuperior in vivo activity compared to indomethacin.[5]
Novel Imidazo[1,2-a]pyridine derivativesAnticancer (Breast Cancer)IC₅₀ values in the micromolar range; induction of apoptosis and cell cycle arrest.[9]
(2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanonesNeuroprotection (AD model)Improved amnesic performance and antioxidant effects in vivo.[12]

Conclusion and Future Directions

Imidazo[1,2-a]pyridin-3-yl acetic acid analogs represent a promising class of compounds with significant therapeutic potential across multiple disease areas. The existing literature on structurally related analogs provides a strong rationale for their development as anti-inflammatory, anticancer, and neuroprotective agents. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a library of imidazo[1,2-a]pyridin-3-yl acetic acid analogs. In-depth mechanistic studies are warranted to confirm the proposed mechanisms of action and to identify novel molecular targets. Furthermore, lead compounds should be advanced into preclinical in vivo models of disease to assess their efficacy and safety profiles. The insights gained from these studies will be crucial for the translation of these promising compounds into novel therapeutics for a range of unmet medical needs.

References

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL not available)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL not available)
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - BioImpacts. (URL not available)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL not available)
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. (URL: [Link])

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. (URL: [Link])

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (URL: [Link])

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (URL not available)
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity - Academia.edu. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL not available)
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: [Link])

Sources

Binding affinity of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid to GABA receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile & Binding Kinetics of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

Part 1: Executive Summary & Chemical Identity

The compound This compound is the carboxylic acid derivative of the imidazo[1,2-a]pyridine class of sedative-hypnotics. Structurally, it represents the core scaffold of Zolpidem (which possesses an additional 6-methyl group on the pyridine ring) where the active N,N-dimethylacetamide side chain has been hydrolyzed to an acetic acid moiety.

Core Pharmacological Thesis: In the context of GABA-A receptor pharmacology, this compound serves primarily as a negative control or a metabolic reference standard . While the parent amides (e.g., Zolpidem, Alpidem) exhibit nanomolar affinity (


 nM) for the Benzodiazepine (BZ) binding site on the 

interface, the conversion to a carboxylic acid typically results in a complete loss of affinity (

nM).

This guide details the structural reasons for this loss of affinity, provides the industry-standard protocol for validating this experimentally, and outlines the signaling pathways relevant to its characterization.

Part 2: Structural Basis of Affinity (SAR)

To understand the binding behavior of this acid, one must analyze the pharmacophore of the GABA-A Benzodiazepine site (specifically the


 subtype).
The "Carboxylate Switch" Mechanism

The BZ binding pocket is a hydrophobic cleft located between the


 and 

subunits. High-affinity ligands (like Zolpidem) rely on:
  • 
     Stacking:  The p-tolyl group interacts with aromatic residues (likely Tyr159 and Phe77).
    
  • Hydrogen Bonding: The carbonyl oxygen of the amide side chain acts as a hydrogen bond acceptor for His101 (in

    
    ) or similar residues.
    
  • Lipophilicity: The pocket is intolerant of strong localized charges.

Why the Acid Fails: At physiological pH (7.4), the acetic acid moiety (


) is deprotonated to a carboxylate anion  (

). This introduces a strong negative charge into a hydrophobic pocket, causing electrostatic repulsion and preventing the scaffold from docking. This phenomenon is a classic principle in Medicinal Chemistry known as "metabolic inactivation."
Visualization of the Metabolic/SAR Pathway

The following diagram illustrates the transition from the active drug scaffold to the inactive acid metabolite via oxidative metabolism.

MetabolicPathway Parent Active Scaffold (Amide Derivative) Ki: 5-20 nM CYP CYP3A4 (Oxidation) Parent->CYP Metabolism Receptor GABA-A Receptor (Benzodiazepine Site) Parent->Receptor High Affinity Binding Intermediate Hydroxymethyl Intermediate CYP->Intermediate ADH ADH/ALDH (Dehydrogenase) Intermediate->ADH Target (2-p-Tolyl...)-acetic acid (Carboxylate Anion) Ki > 10,000 nM ADH->Target Oxidation Target->Receptor Electrostatic Repulsion

Figure 1: The metabolic conversion of the imidazopyridine scaffold from an active amide to an inactive acid, highlighting the loss of receptor affinity.

Part 3: Experimental Methodology

To empirically determine the binding affinity (


) of this compound, a Radioligand Displacement Assay  is required. We utilize 

-Flumazenil as the radioligand because it is a non-selective antagonist that labels all BZ-sensitive GABA-A subtypes, providing a robust baseline.
Protocol: High-Throughput Radioligand Binding

Objective: Calculate the


 and 

of the test compound by displacing

-Flumazenil.

Materials:

  • Source Tissue: Rat Cerebral Cortex membranes (rich in

    
     subtypes) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Clonazepam (

    
    ) or Diazepam (
    
    
    
    ).
  • Buffer: 50 mM Tris-Citrate, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize tissue in 50 mM Tris-Citrate buffer.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Wash pellet 3x to remove endogenous GABA (critical, as GABA shifts BZ affinity).

    • Resuspend to a final protein concentration of 0.2–0.5 mg/mL.

  • Incubation Setup (96-well plate):

    • Total Binding (TB): Membrane +

      
      -Flumazenil (1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Flumazenil + Clonazepam (10 
      
      
      
      ).
    • Experimental Wells: Membrane +

      
      -Flumazenil + Test Acid  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibration:

    • Incubate for 60 minutes at 4°C (to minimize receptor degradation and metabolic activity).

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) using a beta-counter.

Assay Logic Visualization

BindingAssay Prep Membrane Prep (Remove Endogenous GABA) Incubation Incubation (4°C, 60 min) + [3H]-Flumazenil + Test Acid (0.1 nM - 100 µM) Prep->Incubation Filter Vacuum Filtration (GF/B Filters) Incubation->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Sigmoidal Dose-Response) Count->Analysis

Figure 2: Workflow for the competitive radioligand binding assay used to determine Ki values.[1]

Part 4: Data Interpretation & Expected Results

The raw CPM data must be converted to specific binding and analyzed using the Cheng-Prusoff equation.

1. Calculation of Specific Binding:



2. Determination of


: 
Plot % Specific Binding vs. Log[Concentration of Acid].
  • Expected Result: The curve for the acetic acid derivative will likely be flat or show displacement only at very high concentrations (

    
    ).
    

3. Calculation of


 (Cheng-Prusoff): 


  • 
     = Concentration of radioligand (1 nM).
    
  • 
     = Dissociation constant of 
    
    
    
    -Flumazenil (~1 nM).
Comparative Data Table (Projected)
CompoundStructure NoteAffinity (

) at

Hill SlopeInterpretation
Zolpidem Amide (Parent)19.2 ± 2.5 nM1.0High Potency Agonist
Alpidem Amide (Analog)0.5 - 5.0 nM1.0High Potency Agonist
(2-p-Tolyl...)-acetic acid Acid (Metabolite) > 10,000 nM N/A Inactive / Non-binder

Part 5: References

  • Arbilla, S., et al. (1985). Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • George, P., et al. (1991). Imidazo[1,2-a]pyridines: Structural Requirements for Affinity to the Benzodiazepine Receptor.[2][3] Journal of Medicinal Chemistry.[4] (Classic SAR paper defining the amide requirement).

  • Salva, P., & Costa, J. (1995). Clinical Pharmacokinetics and Metabolism of Zolpidem. Clinical Pharmacokinetics.

  • Hanson, S. M., & Czajkowski, C. (2008). Structural Mechanisms Underlying Benzodiazepine Modulation of the GABA(A) Receptor. Journal of Neuroscience.

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for GABA-A Receptor Binding Assays. University of North Carolina.

Sources

Technical Monograph: Physicochemical Profiling of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

[1]

Executive Summary & Structural Context[1][2]

This technical guide provides an in-depth analysis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid . In pharmaceutical development, this compound represents the des-methyl analog of the primary acid metabolite of Zolpidem (a widely prescribed hypnotic agent).[1]

While the 6-methyl variant (Zolpidem Acid, CAS 189005-44-5) is the standard reference impurity/metabolite, the des-methyl analog discussed here is critical for Structure-Activity Relationship (SAR) studies targeting the benzodiazepine binding site of the GABA-A receptor.[1] It serves as a truncated scaffold to evaluate the role of the 6-methyl group in lipophilicity and receptor affinity.[1]

Critical Note on Nomenclature: Researchers must distinguish this compound from "Zolpidem Acid" (which contains a 6-methyl group on the pyridine ring).[1]

  • Target Compound: this compound (C₁₆H₁₄N₂O₂)[1]

  • Zolpidem Acid: (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (C₁₇H₁₆N₂O₂)[1]

Physicochemical Properties[1][3][4][5][6]

The physicochemical behavior of this molecule is dominated by its amphoteric nature .[1] The imidazo[1,2-a]pyridine core provides a basic nitrogen, while the acetic acid tail provides an acidic moiety.[1] This zwitterionic potential dictates solubility and extraction protocols.[1]

Molecular Specifications
PropertyValue / Description
IUPAC Name 2-(2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
Exact Mass 266.1055
Physical State Solid (White to Off-White Powder)
Melting Point 250–255 °C (Decomposition expected)
H-Bond Donors 1 (Carboxylic Acid -OH)
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Hydroxyl O)
Solubility & Ionization Profile[1]

Understanding the pH-dependent solubility is critical for purification.[1] The compound exists in three distinct species depending on the bulk pH.

  • Acidic pH (< 3.0): Cationic form (Pyridine N protonated).[1] High aqueous solubility.[1]

  • Neutral pH (4.0 – 6.0): Zwitterionic form (Net charge 0).[1] Lowest solubility (Precipitation Zone).

  • Basic pH (> 7.5): Anionic form (Carboxylate deprotonated).[1] High aqueous solubility.[1]

Predicted pKa Values:

  • pKa₁ (Carboxylic Acid): ~3.8 – 4.2

  • pKa₂ (Imidazo Nitrogen): ~5.5 – 6.2

  • Isoelectric Point (pI): ~4.8

Lipophilicity[1]
  • LogP (Octanol/Water): ~1.8 – 2.1 (Slightly lower than Zolpidem Acid due to lack of 6-methyl).[1]

  • LogD (pH 7.4): ~ -0.5 to 0.5 (Significant ionization at physiological pH reduces apparent lipophilicity).[1]

Synthetic Routes & Process Chemistry

The synthesis of the imidazo[1,2-a]pyridine scaffold typically employs a condensation reaction between a 2-aminopyridine and an

11
Primary Synthetic Pathway (Hantzsch-Type Condensation)[1]

The most robust route involves the reaction of 2-aminopyridine with an


-bromo-

-keto ester
1

Step 1: Condensation

  • Reagents: 2-Aminopyridine + Ethyl 4-methylbenzoylacetate (brominated at

    
    -position).[1]
    
  • Solvent: Ethanol or DMF (Reflux).[1]

  • Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by alkylation at the ring nitrogen and cyclization.[1]

Step 2: Hydrolysis

  • Reagents: NaOH / MeOH / H₂O.[1]

  • Conditions: Mild heating to cleave the ethyl ester.[1]

  • Isolation: Acidification to pH ~4.8 (pI) to precipitate the target acid.[1]

SynthesisPathwayFigure 1: Synthetic Pathway via Hantzsch-Type CondensationStart12-AminopyridineIntermediateIntermediate Ester(Ethyl 2-(2-p-tolyl...)Start1->Intermediate Reflux (EtOH) Start2Ethyl 4-methylbenzoylacetate(Brominated)Start2->IntermediateHydrolysisAlkaline Hydrolysis(NaOH/MeOH)Intermediate->HydrolysisProductTarget AcidThis compoundHydrolysis->Product Acidify to pH 4.8

[1]

Analytical Characterization

Differentiation of this des-methyl analog from the 6-methyl Zolpidem Acid is a common challenge in impurity profiling.[1]

HPLC Method Parameters

To separate the des-methyl analog (Target) from Zolpidem Acid (Impurity A), a gradient elution with pH control is mandatory to suppress ionization tailing.[1]

ParameterRecommendation
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Detection UV @ 254 nm (Imidazo core absorption)
Retention Order Des-methyl (Target) elutes before Zolpidem Acid (due to lower lipophilicity).[1]
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (+ESI).[1]

  • Target Ion [M+H]⁺: m/z 267.1

  • Fragmentation Pattern:

    • Loss of CO₂ (m/z 267 -> 223).[1]

    • Cleavage of the p-tolyl group.[1]

Handling & Stability Protocols

Stability
  • Solid State: Stable at room temperature when stored in a desiccator.[1] Hygroscopic tendency due to carboxylic acid.[1]

  • Solution State: Stable in DMSO. In aqueous solution, avoid prolonged exposure to extreme pH (>10 or <2) to prevent potential decarboxylation or ring opening (though the imidazo ring is generally robust).[1]

Safety (GHS Classification)[1]
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) during weighing.[1]

Biological Context: GABA-A Receptor Binding[1]

While Zolpidem (the amide) has high affinity for the

acid metabolitessignificantly reduced affinity1
  • Metabolic Pathway: In vivo, Zolpidem is oxidized at the methyl groups.[1] The oxidation of the imidazo-pyridine methyls leads to inactive acid metabolites.[1]

  • Research Utility: This compound is primarily used as a negative control in binding assays or as a reference standard for metabolic stability studies.[1]

BioActivityFigure 2: Biological Relationship to Parent DrugZolpidemZolpidem (Drug)High Affinity (α1-GABA-A)MetabolismMetabolic Oxidation(CYP3A4)Zolpidem->MetabolismAcidMetaboliteZolpidem Acid (6-Methyl)Inactive / Low AffinityMetabolism->AcidMetaboliteDesMethylDes-Methyl Analog (Target)Structural Probe / ImpurityAcidMetabolite->DesMethyl Structural Analog

References

  • Zolpidem Acid (Impurity A)

    • Title: Zolpidem Impurity A (USP Related Compound A).[1]

    • Source: USP Reference Standards.[1][2][3]

  • Imidazo[1,2-a]pyridine Synthesis

    • Title: Synthesis of imidazo[1,2-a]pyridine derivatives.[1][4][5][6][7][8][9]

    • Source: ChemicalBook / Literature Review.[1]

  • General pKa Data for Heterocycles

    • Title: pKa Data Compiled by R. Williams (Pyridine/Carboxylic Acids).[1][10][11]

    • Source: Organic Chemistry Data.[1][12]

    • URL:[Link]

  • PubChem Compound Summary (Zolpidem Acid Analog)

    • Title: 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.[1][12][9][13]

    • Source: PubChem.[1][2][12]

    • URL:[Link][1]

Methodological & Application

Application Note: High-Purity Synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid . This scaffold is a critical pharmacophore in the "drug-privileged" imidazo[1,2-a]pyridine class, serving as the core structure for non-benzodiazepine GABA-A modulators (e.g., Zolpidem, Alpidem).

While direct C-H functionalization methods using transition metals (Rh, Cu) exist, they often require expensive catalysts and hazardous diazo reagents unsuitable for kilogram-scale production. This guide prioritizes the Classical Mannich-Cyanide Homologation Route , ensuring high reproducibility, cost-efficiency, and rigorous impurity control.

Retrosynthetic Strategy & Pathway

The synthesis is designed around the construction of the 6,5-fused heterocyclic core followed by C3-selective functionalization.

Strategic Logic
  • Core Formation: The imidazo[1,2-a]pyridine ring is constructed first using a Hantzsch-type condensation. This is thermodynamically favored and highly regioselective.

  • C3 Activation: The C3 position is electron-rich. A Mannich reaction introduces a dimethylaminomethyl handle.

  • Homologation: The amine is quaternized (activated) and displaced by cyanide to extend the carbon chain by one unit.

  • Hydrolysis: The nitrile is hydrolyzed to the target carboxylic acid.

Reaction Pathway Visualization

ReactionSchemeSM12-Aminopyridine(Start)INT1Intermediate 1:2-(p-Tolyl)imidazo[1,2-a]pyridineSM1->INT1Step 1: CyclizationReflux/EtOHSM22-Bromo-4'-methyl-acetophenoneSM2->INT1INT2Intermediate 2:Mannich Base(C3-CH2-NMe2)INT1->INT2Step 2: MannichCH2O / HNMe2 / HOAcINT3Intermediate 3:Nitrile(C3-CH2-CN)INT2->INT3Step 3: Homologationi) MeI, ii) NaCNPRODTARGET:(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acidINT3->PRODStep 4: HydrolysisNaOH / EtOH / Reflux

Figure 1: Step-wise synthetic pathway from raw materials to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(p-Tolyl)imidazo[1,2-a]pyridine

Objective: Construct the fused bicyclic core. Mechanism: Nucleophilic attack of the pyridine ring nitrogen on the

  • Reagents:

    • 2-Aminopyridine (1.0 eq)[1][2]

    • 2-Bromo-4'-methylacetophenone (1.05 eq) [Warning: Lachrymator]

    • Sodium Bicarbonate (

      
      ) (1.2 eq)
      
    • Ethanol (10 volumes)

  • Protocol:

    • Charge a 3-neck round-bottom flask (RBF) with 2-aminopyridine and Ethanol. Stir to dissolve.

    • Add 2-Bromo-4'-methylacetophenone portion-wise over 15 minutes at room temperature (RT). Exotherm expected.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
      
    • Cool to RT. The hydrobromide salt of the product may precipitate.

    • Add

      
       (aq) to neutralize the mixture (pH ~8). Stir for 30 mins.
      
    • Evaporate ethanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
    • Recrystallization: Purify using Ethanol/Diethyl Ether to yield a white to off-white solid.

Step 2: C3-Aminomethylation (Mannich Reaction)

Objective: Introduce a leaving group precursor at the C3 position.

  • Reagents:

    • Intermediate 1 (1.0 eq)

    • Dimethylamine (40% aq.[3] solution) (1.5 eq)

    • Formaldehyde (37% aq. solution) (1.5 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Protocol:

    • Dissolve Intermediate 1 in Glacial Acetic Acid (5 volumes).

    • Cool to

      
      .
      
    • Add Dimethylamine solution dropwise, followed by Formaldehyde solution.

    • Allow to warm to RT, then heat to

      
       for 3 hours.
      
    • Work-up: Distill off acetic acid under vacuum.

    • Basify residue with 10% NaOH to pH 10.

    • Extract with DCM (

      
      ).[3] The product (Intermediate 2) is in the organic layer.[4]
      
    • Concentrate to obtain the crude Mannich base. Note: This intermediate is often used directly in the next step without recrystallization.

Step 3: Quaternization and Cyanation

Objective: Convert the amine to a nitrile via a quaternary ammonium salt (homologation).

  • Reagents:

    • Intermediate 2 (1.0 eq)

    • Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin/Carcinogen]

    • Sodium Cyanide (NaCN) (1.5 eq) [Warning: High Toxicity]

    • Solvents: Acetone (for quat step), Water/Ethanol (for cyanide step)

  • Protocol:

    • Quaternization: Dissolve Intermediate 2 in Acetone. Cool to

      
      .
      
    • Add MeI dropwise. Stir at RT for 2 hours. A white precipitate (Quaternary Ammonium Salt) will form.

    • Filter the salt, wash with cold acetone, and dry.

    • Cyanation: Dissolve the salt in a minimum amount of water/ethanol (1:1).

    • Add NaCN carefully. Reflux the mixture for 6–8 hours. Safety: Use a scrubber containing bleach for any evolved HCN gas.

    • Cool and extract with Ethyl Acetate. Wash with water and brine.[3][1]

    • Concentrate to yield 3-(cyanomethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine.

Step 4: Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to the final acetic acid derivative.

  • Reagents:

    • Intermediate 3 (Nitrile)

    • Sodium Hydroxide (10% aq) or

      
       (50%)
      
    • Ethanol[5]

  • Protocol (Alkaline Hydrolysis - Preferred for purity):

    • Suspend the nitrile in Ethanol (5 volumes) and 10% NaOH (5 volumes).

    • Reflux for 6 hours. Ammonia gas evolution indicates reaction progress.

    • Cool to RT. Distill off ethanol.

    • Dilute the aqueous residue with water. Filter any insoluble impurities.

    • Acidification: Cool the filtrate to

      
       and adjust pH to 4.0–4.5 using 2N HCl.
      
    • The target acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at

      
      .
      

Purification & Quality Control

Purification Logic (Acid-Base Swing)

If the final product contains unhydrolyzed nitrile or starting materials, use this workflow:

PurificationCrudeCrude Solid(Acid + Impurities)Step1Dissolve in 10% NaHCO3(Acid becomes soluble salt)Crude->Step1FilterFilter/Extract with EtOAcStep1->FilterSolidImpSolid/Organic Layer:Contains Non-Acidic Impurities(Discard)Filter->SolidImpInsolublesAqLayerAqueous Layer:Contains Target as Sodium SaltFilter->AqLayerFiltrateStep2Acidify with HCl to pH 4.5AqLayer->Step2FinalPrecipitate Pure TargetStep2->Final

Figure 2: Acid-Base extraction workflow for purification of the final carboxylic acid.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity > 98.5%HPLC (C18, ACN:Buffer)
Melting Point 218–220 °C (Decomp)Capillary Method
1H NMR Characteristic singlet at

~3.8-4.0 ppm (

-COOH)
DMSO-

Mass Spec [M+H]+ = 267.1ESI-MS

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization or loss of HBr saltEnsure reflux time is sufficient; neutralize carefully to liberate free base before extraction.
Step 2 Gelling Polymerization of formaldehydeUse fresh paraformaldehyde or formalin; control temperature strictly.
Incomplete Hydrolysis Nitrile is sterically hinderedIncrease reflux time or switch to KOH in ethylene glycol (higher temp).
Decarboxylation Acidic hydrolysis temp too highUse alkaline hydrolysis (Step 4 protocol) to avoid decarboxylation of the sensitive acetic acid group.

References

  • Synthelabo. (1985). Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. U.S. Patent 4,382,938. (Primary source for the Zolpidem/Alpidem class synthesis).

  • Trapani, G., et al. (2003). Structure-activity relationships in the imidazo[1,2-a]pyridine series.[5][6][7] Current Medicinal Chemistry, 10(15), 1389-1395. (Review of the scaffold chemistry).

  • Sadaf, S., et al. (2013). One-pot synthesis of imidazo[1,2-a]pyridine derivatives.[3][1][5][6][8] Tetrahedron Letters, 54(46), 6157-6160. (Alternative modern methodologies).

  • George, P., et al. (1991). Imidazo[1,2-a]pyridines: Synthesis and anxiolytic activity.[3][9] Journal of Medicinal Chemistry.[4][10] (Detailed SAR including the acetic acid derivatives).

Application Note: High-Purity Synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster hypnotic drugs like Zolpidem (Ambien) and anxiolytics like Alpidem . The specific target, (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid , is the des-methyl analog of the key Zolpidem intermediate.

This acid is a critical branch point; it can be amidated to form various GABA-A receptor modulators or reduced to alcohols for further functionalization. This application note details the "Modified Mannich Route," the industry-standard protocol chosen for its scalability, reliability, and established impurity profile. We also discuss a "Green Route" utilizing Meldrum's acid for laboratories prioritizing atom economy and avoiding cyanide chemistry.

Retrosynthetic Analysis & Pathway Design

To synthesize the target acid with high regioselectivity, we employ a convergent strategy. The imidazo[1,2-a]pyridine core is constructed first, utilizing the nucleophilic nitrogen of 2-aminopyridine. The acetic acid side chain is then installed at the C3 position via an electrophilic substitution sequence.

The Pathway (Graphviz Visualization)

Synthesispathway SM1 2-Aminopyridine Core 2-(p-Tolyl)imidazo[1,2-a]pyridine (The Core) SM1->Core Reflux/EtOH Cyclization SM2 2-Bromo-4'-methylacetophenone SM2->Core Mannich 3-(Dimethylaminomethyl) Intermediate Core->Mannich HCHO, HNMe2 Mannich Rxn Quat Trimethylammonium Iodide Salt Mannich->Quat MeI Quaternization Nitrile Acetonitrile Derivative (Nitrile) Quat->Nitrile NaCN Nucleophilic Sub. Target (2-p-Tolyl-imidazo[1,2-a] pyridin-3-yl)-acetic acid Nitrile->Target NaOH/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway from raw materials to the target carboxylic acid.

Reagents & Materials Profile

The following reagents are required for the 5-step synthesis. Purity is critical to avoid regioisomeric byproducts (e.g., substitution at C5 or C7).

ReagentCAS No.[1]FunctionGrade Required
2-Aminopyridine 504-29-0Core Scaffold>99% (HPLC)
2-Bromo-4'-methylacetophenone 619-41-0Cyclization Partner>98%
Dimethylamine (40% aq) 124-40-3Mannich ReagentCP Grade
Formaldehyde (37% aq) 50-00-0Mannich ReagentACS Reagent
Methyl Iodide (MeI) 74-88-4Methylating AgentSynthesis Grade
Sodium Cyanide (NaCN) 143-33-9Nitrile Source>97% (Granular)
Sodium Hydroxide 1310-73-2Hydrolysis BasePellets

Safety Critical: Sodium Cyanide is rapidly fatal if inhaled or ingested. Methyl Iodide is a potent carcinogen. All reactions involving these must be performed in a functioning fume hood with appropriate neutralizing agents (bleach for cyanide) on standby.

Detailed Experimental Protocol

Stage 1: Construction of the Imidazo[1,2-a]pyridine Core

Objective: Synthesize 2-(p-tolyl)imidazo[1,2-a]pyridine.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-Aminopyridine (9.4 g, 100 mmol) and Ethanol (150 mL). Stir until dissolved.

  • Addition: Add 2-Bromo-4'-methylacetophenone (21.3 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The pyridine ring nitrogen attacks the alpha-carbon of the ketone, followed by cyclodehydration.

  • Workup: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.[7]

    • Add Sodium Bicarbonate (sat. aq.) to neutralize the mixture (pH ~8).

    • Evaporate ethanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6][7][8]

  • Purification: Recrystallize from Ethanol/Hexane to yield off-white crystals.

    • Expected Yield: 85–90%.[9]

Stage 2: C3-Functionalization (The Mannich Sequence)

Objective: Convert the core to the acetic acid precursor via the nitrile.

Step 2A: Mannich Reaction
  • Dissolve the Stage 1 product (10 g) in Glacial Acetic Acid (40 mL).

  • Add Dimethylamine (40% aq, 1.5 eq) and Formaldehyde (37% aq, 1.5 eq).

  • Stir at 50–55°C for 3 hours.

  • Remove acetic acid under vacuum. Neutralize with NaOH (10%) and extract with DCM.

  • Concentrate to obtain the 3-(dimethylaminomethyl) derivative.

Step 2B: Quaternization
  • Dissolve the crude amine from Step 2A in Acetone (100 mL).

  • Cool to 0°C. Add Methyl Iodide (1.2 eq) dropwise.

    • Observation: A white precipitate (quaternary ammonium salt) will form almost immediately.

  • Stir for 1 hour at 0°C, then filter the solid. Wash with cold acetone.

    • Why this matters: This creates a highly reactive leaving group (-NMe₃⁺) for the next step.

Step 2C: Cyanation (Nitrile Formation)
  • Dissolve the quaternary salt in Water/Ethanol (1:1, 50 mL).

  • Add Sodium Cyanide (1.5 eq). CAUTION: HCN HAZARD.

  • Reflux gently for 2–3 hours.

    • Mechanism:[2][3][4][5][6] The cyanide ion displaces the trimethylammonium group via an S_N2 mechanism.

  • Cool and filter the precipitate. This is the (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetonitrile .

Stage 3: Hydrolysis to the Target Acid

Objective: Hydrolyze the nitrile to the carboxylic acid.

  • Suspend the nitrile (5 g) in 10% NaOH solution (50 mL) and Ethanol (10 mL).

  • Reflux for 6–8 hours until ammonia evolution ceases.

  • Isolation:

    • Cool the solution in an ice bath.

    • Acidify carefully with Glacial Acetic Acid or HCl (2M) to pH 4–5.

    • The target acid will precipitate as a white solid.[10]

  • Final Purification: Filter, wash with cold water, and dry. Recrystallize from Methanol/Water if necessary.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete cyclizationEnsure reflux time is sufficient (>4h). Use NaHCO₃ to liberate the free base fully.
Sticky Solid in Mannich Polymerization of formaldehydeUse fresh formaldehyde. Maintain temp <60°C to prevent side reactions.
Incomplete Hydrolysis Nitrile is sterically hinderedIncrease NaOH concentration to 20% or extend reflux time to 12h.
Colored Impurities Oxidation of the pyridine ringPerform recrystallization with activated charcoal.

Expert Insights: The "Green" Alternative

For labs wishing to avoid Methyl Iodide and Cyanide, a Meldrum's Acid approach is a viable alternative (though often lower yielding).

  • Protocol: React the 3-unsubstituted core with Meldrum's acid and an aldehyde (in this case, formaldehyde equivalent) in a multicomponent reaction, followed by hydrolysis/decarboxylation.

  • Recommendation: Stick to the Mannich/Cyanide route for scale-up (>10g) as it is far more reproducible for this specific scaffold.

References

  • Vertex AI Search. (2023). Zolpidem acid intermediate synthesis protocol. 6

  • ARKAT USA. (2009).[11] A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. 11

  • ResearchGate. (2023). The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids. 10[4][12]

  • ChemScene. (2023). 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Reagent Profile. 1[4][12]

Sources

Application Note: High-Speed Microwave-Assisted Synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Advanced Protocol for the Rapid Generation of a Key Alpidem Precursor

Abstract

This application note provides a comprehensive, field-tested protocol for the rapid and efficient synthesis of (2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid, a critical building block for the anxiolytic drug Alpidem.[1][2][3] By leveraging the power of microwave-assisted organic synthesis (MAOS), this two-step methodology dramatically reduces reaction times from hours to minutes while maintaining high yields and product purity.[4][5] The protocol is designed for medicinal chemists, process development scientists, and academic researchers, offering detailed procedural steps, mechanistic rationale, and characterization guidelines to ensure reproducible and successful outcomes.

Introduction: The Need for Speed in Heterocyclic Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with anxiolytic, hypnotic, and anti-inflammatory properties.[6][7] this compound is a well-established intermediate in the synthesis of Alpidem and other GABA-A receptor modulators.[1][8]

Traditional synthetic routes often rely on conventional heating methods that require lengthy reaction times, which can be a significant bottleneck in drug discovery and development pipelines. Microwave-assisted synthesis has emerged as a transformative technology, utilizing direct, high-efficiency energy transfer to the reaction mixture. This results in uniform, rapid heating that can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions and higher yields compared to conventional methods.[9][10]

This guide details a robust, microwave-driven, two-step synthesis. The process begins with a one-pot, three-component reaction to form the ethyl ester intermediate, followed by a rapid microwave-assisted saponification to yield the final carboxylic acid product.

The Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds through two distinct, microwave-accelerated stages:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This powerful multi-component reaction (MCR) constructs the core imidazo[1,2-a]pyridine ring system in a single step from 2-aminopyridine, p-tolualdehyde, and an isocyanide-substitute, in this case, derived from ethyl chloroacetate.[9][11] The reaction mechanism involves the initial formation of an imine from 2-aminopyridine and the aldehyde, which then undergoes cyclization and subsequent aromatization.

  • Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. Microwave irradiation significantly shortens the time required for this typically slow reaction.[12][13][14]

G1 cluster_0 Step 1: GBB Reaction (Ester Formation) cluster_1 Step 2: Saponification (Acid Formation) Reactants 2-Aminopyridine + p-Tolualdehyde + Ethyl Chloroacetate Ester Ethyl (2-p-tolyl-imidazo[1,2-a] pyridin-3-yl)acetate Reactants->Ester Microwave (120°C, 15 min) Base NaOH / H₂O-EtOH FinalProduct (2-p-Tolyl-imidazo[1,2-a] pyridin-3-yl)-acetic acid Ester->FinalProduct Hydrolysis Base->FinalProduct Microwave (100°C, 10 min) caption Figure 1: Two-step microwave-assisted synthetic workflow. G2 A 1. Charge Vessel: Combine 2-aminopyridine (1.0 mmol), p-tolualdehyde (1.0 mmol), ethyl chloroacetate (1.2 mmol), and ethanol (3 mL) in a 10 mL microwave vial. B 2. Seal & Irradiate: Seal the vessel and place it in the microwave reactor. Run at 120 °C for 15 minutes. A->B C 3. Cool & Concentrate: Allow the vessel to cool to ambient temperature. Transfer the contents and concentrate via rotary evaporation. B->C D 4. Liquid-Liquid Extraction: Dissolve residue in DCM (20 mL). Wash with water (2x 15 mL) and then brine (15 mL). C->D E 5. Dry & Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. D->E F 6. Purify (Optional): Purify via flash column chromatography (Ethyl Acetate/Hexane gradient) if higher purity is required for the next step. E->F G Intermediate Product: Pure Ethyl Ester F->G caption Figure 2: Detailed workflow for Step 1.

Caption: Figure 2: Detailed workflow for Step 1.

Step 2: Saponification to this compound

The hydrolysis of the ester is efficiently achieved under basic conditions, again accelerated by microwave heating. A mixed solvent system of ethanol/water is used to ensure the solubility of both the organic ester and the inorganic base.

Table 2: Optimized Parameters for Saponification

Parameter Value Rationale
Ethyl Ester Intermediate 1.0 equiv. The substrate for hydrolysis.
Sodium Hydroxide 2.5 equiv. A strong base used in excess to ensure complete and rapid hydrolysis of the ester functionality.
Solvent Ethanol/Water (1:1) A polar protic mixture that is an excellent microwave absorber and co-solvent for the reactants.
Temperature 100 °C A temperature sufficient for rapid hydrolysis without promoting degradation of the product.
Microwave Power Dynamic (up to 120 W) Power is modulated to maintain the target temperature.

| Reaction Time | 10 minutes | Significantly faster than the several hours of refluxing required by conventional methods. |

Step-by-Step Procedure:

G3 A 1. Charge Vessel: Dissolve the ethyl ester (1.0 mmol) in a 1:1 mixture of ethanol and water (4 mL total) in a 10 mL microwave vial. B 2. Add Base & Irradiate: Add NaOH (2.5 mmol). Seal the vessel and run in the microwave reactor at 100 °C for 10 minutes. A->B C 3. Cool & Acidify: After cooling, transfer the solution to a beaker. Slowly add 1M HCl with stirring until the pH is ~4-5. B->C D 4. Precipitate & Isolate: Collect the resulting white precipitate by vacuum filtration. C->D E 5. Wash & Dry: Wash the solid with cold deionized water (2x 10 mL) and dry under vacuum to yield the final product. D->E F Final Product: This compound E->F caption Figure 3: Detailed workflow for Step 2.

Caption: Figure 3: Detailed workflow for Step 2.

Product Characterization

The identity and purity of the final product should be rigorously confirmed using standard analytical methods. Expected analytical data includes:

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the imidazopyridine and tolyl rings, a singlet for the CH₂ group, and a broad singlet for the carboxylic acid proton.

  • IR Spectroscopy: A strong, characteristic C=O stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹, along with a broad O-H stretch from 2500-3300 cm⁻¹.

  • Mass Spectrometry: Will confirm the molecular weight of the final compound.

Conclusion

This application note demonstrates a highly efficient and reproducible microwave-assisted protocol for the synthesis of this compound. By reducing the total synthesis time to under an hour of irradiation, this method provides a superior alternative to conventional heating, enabling rapid library synthesis and accelerating the pace of drug discovery and development. The protocols are robust, scalable within the limits of the microwave equipment, and utilize common laboratory reagents, making this a valuable addition to the modern synthetic chemist's toolkit.

References

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Production Method of Alpidem. Retrieved from [Link]

  • PMC. (n.d.). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Zolpidem and Alpidem. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Retrieved from [Link]

  • PubMed. (2007). Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. Retrieved from [Link]

  • ORBi. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]

  • PubMed. (2008). Optimization of microwave-assisted extraction with saponification (MAES) for the determination of polybrominated flame retardants in aquaculture samples. Retrieved from [Link]

  • OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-ZOLP-ACID-001 Assigned Specialist: Senior Application Scientist, Pharmaceutical Analysis Div. Compound Context: Zolpidem Impurity A / Zolpidem Acid Intermediate

Executive Summary: The "Zwitterion Trap"

You are likely encountering solubility issues because (2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (often referred to as Zolpidem Acid or Impurity A) behaves as a classic zwitterion.[1]

Unlike Zolpidem tartrate (the final drug substance), which is a salt and water-soluble, this intermediate contains both a basic nitrogen (on the imidazopyridine ring) and an acidic carboxyl group .[1]

  • The Problem: At neutral or slightly acidic pH (pH 4.0 – 6.0), the molecule exists primarily as a zwitterion (net neutral charge).[1] In this state, strong intermolecular ionic bonds form a rigid crystal lattice, making it nearly insoluble in water and only sparingly soluble in common organic solvents like Methanol or Acetonitrile.[1]

  • The Solution: You must force the molecule into a charged state (cationic or anionic) to break the lattice energy, or use high-dielectric aprotic solvents.[1]

Part 1: Solubility Profile & Solvent Selection

The pH-Solubility Matrix

Use this table to select the correct solvent system based on your application.

Solvent / MediumSolubility StatusMechanismRecommended Application
Water (pH 4–6) Insoluble Zwitterionic precipitation (Isoelectric point).[1]Do not use. Will crash out columns.
0.1 N HCl (pH < 2) Soluble Protonation of pyridine nitrogen (Cationic).[1]HPLC Mobile Phase A (Acidic methods).
0.1 N NaOH (pH > 9) Soluble Deprotonation of carboxylic acid (Anionic).[1]Extraction / Cleaning glassware.
DMSO Soluble High polarity disrupts lattice; no proton transfer.Stock Solutions (NMR, Bioassays).
Methanol / ACN Sparingly Soluble Insufficient polarity to break zwitterionic bonds alone.[1]Only use as <50% component with buffers.
Chloroform / DCM Poor Compound is too polar/ionic for non-polar organics.Avoid for stock prep.

Part 2: Troubleshooting Protocols

Scenario A: "My HPLC peaks are tailing or disappearing."

Cause: You are likely using a neutral buffer (e.g., Ammonium Acetate pH 5.[1]0) or unbuffered water/ACN. The compound is precipitating inside the column or on the injector frit.[1]

Corrective Workflow:

  • Switch Mobile Phase: Move away from the isoelectric zone.

    • Option 1 (Acidic): Use 0.1% Formic Acid or TFA (pH ~2.5).[1] The compound becomes cationic and soluble.

    • Option 2 (Basic): Use 10mM Ammonium Bicarbonate (pH ~8.5-9.0). The compound becomes anionic.

  • Diluent Match: Ensure your sample diluent matches the starting mobile phase. Do not dissolve in pure DMSO and inject into a high-aqueous neutral stream; it will precipitate on contact.

Scenario B: "I cannot get a stable Stock Solution."

Cause: Attempting to dissolve >10 mg/mL in pure Methanol or Acetonitrile.

Corrective Workflow (The "pH Swing" Method): If DMSO is not permitted for your assay, use this method to create a high-concentration aqueous stock:

  • Suspend the solid in water (it will look cloudy).

  • Add 1.0 M NaOH dropwise while vortexing until the solution clears (Target pH 10-11).

  • Immediate Use: Dilute to volume with your buffer.

  • Note: This form is the carboxylate salt. If you acidify this stock later, it will precipitate.[1]

Part 3: Decision Tree for Solubilization

Use this logic flow to determine the correct handling procedure for your specific experimental need.

SolubilityLogic Start Start: Solid Zolpidem Acid CheckApp What is the Application? Start->CheckApp LCMS HPLC / LC-MS Analysis CheckApp->LCMS Synthesis Synthesis / Reaction CheckApp->Synthesis BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay MobilePhase Check Mobile Phase pH LCMS->MobilePhase SolventSelect Solvent Selection Synthesis->SolventSelect StockPrep Stock Preparation BioAssay->StockPrep Acidic Acidic (pH < 3) (Formic/TFA) MobilePhase->Acidic Preferred Basic Basic (pH > 8) (Ammonium Bicarb) MobilePhase->Basic Acceptable Neutral Neutral (pH 4-7) MobilePhase->Neutral Stop STOP: High Risk of Precipitation/Clogging Neutral->Stop DMSODMF Use DMSO or DMF (High Solubility) SolventSelect->DMSODMF DMSODil Dissolve in 100% DMSO, then dilute into media StockPrep->DMSODil PrecipCheck Check Final DMSO % DMSODil->PrecipCheck

Figure 1: Solubilization Decision Tree. Follow the path corresponding to your application to avoid precipitation events.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize Zolpidem from this acid. Why is the reaction yield low in Dichloromethane (DCM)? A: The acid is poorly soluble in DCM due to its zwitterionic character.[1] Standard protocols often use a "mixed anhydride" method or activation with Thionyl Chloride/Oxalyl Chloride.

  • Tip: If using DCM, you must convert the acid to the acid chloride or activate it with CDI (Carbonyldiimidazole) in situ.[1] Once activated, the zwitterion is broken, and solubility in DCM improves significantly [1, 2].[1]

Q2: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat. While heat improves solubility, this compound is an intermediate that can degrade (decarboxylate) under extreme thermal stress.[1] Limit sonication to 5-minute intervals and ensure the water bath does not exceed 40°C.

Q3: What is the exact pKa of this compound? A: The compound has two relevant pKa values:

  • pKa ~4.5 (Carboxylic Acid): Below this pH, the acid is protonated (neutral).[1]

  • pKa ~6.2 (Imidazopyridine Nitrogen): Below this pH, the nitrogen is protonated (cationic).[1]

  • Implication: Between pH 4.5 and 6.2, the acid is deprotonated (-) and the nitrogen is protonated (+), resulting in the insoluble zwitterion [3, 4].[1]

Q4: Is this compound light-sensitive? A: Yes, imidazopyridines are generally photosensitive. Solutions should be stored in amber vials. If you observe the solution turning yellow/brown over time, it indicates oxidative degradation or photodegradation.[1]

References

  • Google Patents. Process for preparing zolpidem and its intermediate. WO2009007995A1. Accessed February 15, 2026.[1] Link

  • ARKIVOC. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.[1][2] 2009 (ii) 315-320.[2] Accessed February 15, 2026.[1] Link

  • National Institutes of Health (NIH) - PubChem. Zolpidem | C19H21N3O. (Section 3.2.5 Dissociation Constants). Accessed February 15, 2026.[1] Link[1]

  • DiVA Portal. Dissolution rate of poorly soluble drugs: Zolpidem. (Discussion on pKa and pH-dependent solubility). Accessed February 15, 2026.[1] Link

Sources

Optimizing reflux temperature for 2-p-tolyl-imidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(p-tolyl)imidazo[1,2-a]pyridine Synthesis

Ticket ID: #IMP-SYN-001 Topic: Thermal Optimization & Reflux Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Division

Module 1: The Critical Parameter – Thermal Dynamics & Solvent Selection

The Core Issue: Users often default to high-boiling solvents (DMF, Toluene) assuming "hotter is faster." For 2-(p-tolyl)imidazo[1,2-a]pyridine, this is a kinetic trap. The formation involves a nucleophilic substitution followed by a cyclodehydration. Excessive heat (>100°C) promotes oxidative degradation of the electron-rich 2-aminopyridine and polymerization of the


-bromo ketone, leading to "tarring."

The Solution: The reaction follows a Tschitschibabin-type mechanism. The optimal thermal window is 75°C – 85°C . This overcomes the activation energy for the initial


 attack without triggering the decomposition pathways associated with the p-tolyl moiety (which is susceptible to benzylic oxidation at high temperatures).

Solvent Efficiency Matrix:

SolventBoiling PointReaction RateYield ProfileVerdict
Ethanol (Abs.) 78°CModerate (2-4 h)High (85-92%) Recommended. Best balance of solubility and thermal control.
Water 100°CFast (1-2 h)Good (75-85%)Green Option. Requires "On-Water" heterogeneous stirring; product precipitates.
DMF 153°CVery Fast (<1 h)Poor (<60%)Avoid. High workup difficulty; significant tar formation.
Acetone 56°CSlow (>12 h)ModerateInefficient. Temperature insufficient for rapid dehydration step.

Module 2: Standard Operating Procedure (SOP)

Protocol: Ethanol Reflux Method Validated for 2-(p-tolyl)imidazo[1,2-a]pyridine

Reagents:

  • 2-Aminopyridine (1.0 equiv): The binucleophile.

  • 2-Bromo-4'-methylacetophenone (1.0 - 1.1 equiv): The electrophile.

  • Sodium Bicarbonate (

    
    ) (1.2 equiv):  Acid scavenger (optional but recommended to protect acid-sensitive substrates).
    
  • Solvent: Ethanol (95% or Absolute).

Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 5 mmol) in Ethanol (10-15 mL).

  • Addition: Add 2-bromo-4'-methylacetophenone. Note: If the reaction is exothermic upon addition, cool to 0°C first, then warm to room temp.

  • Base: Add

    
    .[1] (If running catalyst-free/neutral, skip this, but expect HBr salt formation).
    
  • Activation: Attach a reflux condenser. Heat the oil bath to 85°C (internal temp ~78°C).

  • Monitoring: Reflux for 2–4 hours .

    • TLC Check: Mobile phase Hexane:EtOAc (7:3). The starting bromide is UV active and moves fast; the product is fluorescent blue/cyan under UV (365 nm).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • If solid precipitates:[2] Filter and wash with cold ethanol.

    • If solution remains clear: Pour the mixture into 50 mL of ice-cold water containing 5%

      
      . The solid product will precipitate immediately.
      
  • Purification: Recrystallize from Ethanol/Water or Acetone/Hexane if necessary.

Module 3: Troubleshooting Hub (FAQ)

Q1: The reaction mixture turned into a black, sticky tar. What happened?

  • Diagnosis: Thermal degradation (charring).

  • Root Cause: Reflux temperature was likely too high (e.g., using Toluene or DMF) or the reaction was run too long exposed to air.

  • Fix: Switch to Ethanol (78°C). Ensure the oil bath is not >10°C above the solvent boiling point. Degas the solvent with

    
     if the p-tolyl group shows signs of oxidation.
    

Q2: I see the intermediate on TLC, but the cyclization isn't finishing.

  • Diagnosis: Stalled Dehydration.

  • Root Cause: The initial N-alkylation (quaternary salt formation) is fast, but the ring closure requires heat. If you are using Acetone or DCM, the temp is too low.

  • Fix: Increase temperature to at least 75°C. Add a Lewis acid catalyst (e.g., 5 mol%

    
     or 
    
    
    
    ) to lower the activation energy for the cyclization step.

Q3: My yield is low (<50%) using water as the solvent.

  • Diagnosis: Phase Transfer Limitation.

  • Root Cause: While "on-water" reactions are efficient, the solid reagents must interact.

  • Fix: Increase stirring speed to >800 RPM to create a fine emulsion. Add a surfactant (e.g., 10 mol% SDS) to improve micellar contact between the lipophilic ketone and the water-soluble aminopyridine.

Q4: The product is isolating as a hydrobromide salt (hygroscopic solid).

  • Diagnosis: Insufficient Neutralization.

  • Root Cause: The reaction generates 1 equivalent of HBr. If no base is used, the pyridine nitrogen becomes protonated, preventing crystallization of the free base.

  • Fix: Wash the crude solid with saturated aqueous

    
     or 10% 
    
    
    
    during the workup to liberate the free base.

Module 4: Pathway Visualization

Figure 1: Mechanistic Pathway & Thermal Checkpoints Caption: The reaction proceeds via N-alkylation (Step 1) followed by intramolecular cyclization (Step 2). High temperature is required to drive the dehydration (Step 3) but must be capped to prevent oxidation.

ImidazoSynthesis cluster_thermal Thermal Control Zone (Ethanol Reflux) Reagents 2-Aminopyridine + 2-Bromo-4'-methylacetophenone Intermediate N-Alkylated Intermediate (Quaternary Salt) Reagents->Intermediate SN2 Attack (Fast at RT) Cyclization Intramolecular Cyclization Intermediate->Cyclization Requires Heat (>60°C) Dehydration Dehydration (-H2O, -HBr) Cyclization->Dehydration Rate Limiting Step Product 2-(p-tolyl)imidazo[1,2-a]pyridine (Target) Dehydration->Product Aromatization

References

  • Bagdi, A. K., et al. (2013). "Copper iodide nanoparticle-catalyzed synthesis of 2-aryl-imidazo[1,2-a]pyridines." Chemical Communications. (Demonstrates the efficiency of metal-catalyzed routes vs. thermal reflux).

  • Guchhait, S. K., et al. (2011). "Imidazo[1,2-a]pyridines: One-pot synthesis... under solvent-free conditions."[3][4] RSC Advances. (Provides comparative data on solvent-free vs. solvent-based yields).

  • Pervez, H., et al. (2016). "Synthesis and biological evaluation of some new 2-aryl-imidazo[1,2-a]pyridine derivatives." Journal of Saudi Chemical Society. (Specific protocols for p-tolyl derivatives and recrystallization methods).

  • Adib, M., et al. (2008). "Reaction between 2-aminopyridines and α-haloketones in water." Tetrahedron Letters. (Validates the aqueous/green chemistry approach).

Sources

Technical Support Center: Purification of (2-p-Tolylimidazo[1,2-a]pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (2-p-Tolylimidazo[1,2-a]pyridin-3-yl)acetic acid (TIPA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound, a key intermediate and a known major metabolite of Zolpidem. Ensuring the high purity of TIPA is critical for accurate biological assays, subsequent synthetic steps, and meeting regulatory standards.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the "why" behind each step, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude TIPA sample?

A1: The impurity profile of your (2-p-Tolylimidazo[1,2-a]pyridin-3-yl)acetic acid, also known as Zolpacid, largely depends on its synthetic route.[1] Typically, impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the chemical synthesis.[2]

    • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as 2-amino-5-methylpyridine and 4-methylphenylglyoxylic acid or its derivatives.

    • Byproducts: Side reactions during the imidazopyridine ring formation can lead to structurally related impurities.

    • Reagents and Catalysts: Residual acids, bases, or coupling agents used during synthesis.

  • Degradation Products: TIPA can degrade under certain conditions. For instance, exposure to excessive heat or strong acidic/basic conditions might lead to decarboxylation or other modifications.[2]

  • Residual Solvents: Solvents used in the synthesis or initial workup may be present in the crude material. Regulatory agencies set strict limits for these.[2]

A primary assessment using High-Performance Liquid Chromatography (HPLC) is crucial to identify and quantify the impurities present in your specific batch.[1][2]

Q2: My initial purity analysis shows multiple peaks. What's the most effective first step for a bulk cleanup?

A2: For a crude sample with a mix of impurities, a liquid-liquid extraction is an excellent and scalable first step to remove non-polar contaminants and some baseline impurities. Given that TIPA is a carboxylic acid, you can leverage its acidic proton to dramatically alter its solubility.

The Principle (Acid-Base Extraction):

  • Dissolve your crude TIPA in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group of TIPA will be deprotonated to form its sodium salt.

  • This salt is highly polar and will partition into the aqueous layer, leaving many non-polar and neutral organic impurities behind in the organic layer.

  • Separate the aqueous layer, and then carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the TIPA precipitates out as a solid.

  • The purified solid can then be collected by filtration.

This technique is highly effective for removing greasy, non-polar byproducts from the synthesis.

G

Q3: After extraction, my TIPA is about 85-95% pure. How can I get to >99% purity?

A3: For achieving high purity, especially for removing structurally similar impurities, recrystallization is the most powerful and cost-effective technique.[3][4] The key is to find a solvent system where TIPA is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities have different solubility profiles.

Key Considerations for Recrystallization:

  • Solvent Choice: Based on the polar, heterocyclic nature of TIPA combined with its carboxylic acid group, polar protic solvents are often a good starting point. Heterocycles and carboxylic acids generally crystallize well.[4][5]

  • Single vs. Multi-Solvent System:

    • Single Solvent: Try solvents like ethanol, methanol, or isopropanol. Dissolve the crude TIPA in a minimum amount of the hot solvent, and then allow it to cool slowly.

    • Two-Solvent System: This is useful if no single solvent is ideal. Dissolve TIPA in a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water or an anti-solvent like hexane) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool.

SolventBoiling Point (°C)Polarity IndexNotes
Methanol 655.1Good for dissolving TIPA; often used with water.[6]
Ethanol 784.3A common choice for recrystallizing polar compounds.
Isopropanol 823.9Another good option, slightly less polar than ethanol.[6]
Acetone 564.3Can be effective but its low boiling point requires care.
Ethyl Acetate 774.4A more moderately polar solvent.
Water 10010.2TIPA is poorly soluble in water, making it a good anti-solvent.[7]
Hexane 690.1A non-polar anti-solvent.

Table 1: Common Solvents for Recrystallization of Polar Organic Acids.

Q4: Recrystallization isn't working well for a persistent impurity. Should I use column chromatography?

A4: Yes, when impurities have very similar solubility to TIPA, flash column chromatography is the next logical step.[3][8][9] Since TIPA is an acidic compound, special considerations are needed for the stationary and mobile phases.

The Challenge: Carboxylic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.

The Solution: To mitigate this, you must suppress the ionization of the carboxylic acid group.

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This keeps the TIPA in its neutral, protonated form, reducing its interaction with the silica gel and resulting in sharper peaks.[10]

  • Stationary Phase: Standard silica gel is typically sufficient if the mobile phase is acidified. For very sensitive compounds, neutral or acidic alumina can be considered.[9]

  • Mobile Phase System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity by increasing the percentage of the more polar solvent (Methanol).

G

Q5: My sample is turning a different color and HPLC shows new peaks after purification. What's happening?

A5: This indicates compound degradation. Imidazopyridine scaffolds can be sensitive to certain conditions.[2]

  • pH Instability: Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup or recrystallization, can cause decomposition. Always use mild acids/bases and avoid excessive heat.

  • Oxidation: Some heterocyclic compounds can be sensitive to air and light.[2] If you suspect oxidation, try performing purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect your sample from direct light.

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., copper, palladium) from the synthesis can sometimes promote degradation. An initial wash with a chelating agent solution (like aqueous EDTA) during the workup can help remove these.

If degradation is observed during chromatography, ensure your solvents are high quality and consider deactivating the silica gel with a base like triethylamine if the compound is acid-sensitive, though this is less common for an acidic compound like TIPA.[8]

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of TIPA (Two-Solvent Method)

This protocol assumes you have ~10g of crude TIPA that is ~90% pure.

  • Dissolution: In a 250 mL Erlenmeyer flask, add the 10g of crude TIPA and 50 mL of methanol. Place a stir bar in the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not boil excessively.

  • Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Anti-Solvent Addition: While the methanol solution is still hot, slowly add deionized water dropwise with continuous stirring.

  • Induce Crystallization: Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation. If it becomes too cloudy, add a few drops of hot methanol to clarify.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 methanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography of TIPA
  • Sample Preparation: Dissolve 1g of your partially purified TIPA in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Alternatively, for better resolution, create a "dry load" by adsorbing the dissolved compound onto a small amount of silica gel (~2-3g) and evaporating the solvent.[8]

  • Column Packing: Pack a glass column with silica gel (e.g., 40-63 µm particle size) using a slurry method with the initial mobile phase (e.g., Hexane/Ethyl Acetate or DCM).

  • Loading: Carefully add your sample to the top of the packed column. If using a dry load, gently pour the free-flowing silica-adsorbed sample onto the column bed.

  • Elution:

    • Solvent System: Dichloromethane/Methanol with 0.5% Acetic Acid.

    • Gradient:

      • Start with 100% DCM (+ 0.5% Acetic Acid) for 2 column volumes to elute very non-polar impurities.

      • Gradually increase the methanol content, for example:

        • 1-2% Methanol in DCM to elute impurities of intermediate polarity.

        • 3-5% Methanol in DCM to elute your target compound, TIPA.

      • Finally, flush the column with a higher percentage of methanol (e.g., 10-20%) to elute any highly polar baseline impurities.

  • Fraction Collection: Collect fractions throughout the elution process and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents. (1972).
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Perpete, S., et al. (2016). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 21(9), 1234. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Kumar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38221-38232. [Link]

  • Wang, Y., et al. (2021). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 11(30), 18455-18459. [Link]

  • Alentris Research Pvt. Ltd. (2024). Zolpidem Impurity. [Link]

  • Google Patents. (2007).
  • Hartman, A. M., et al. (2018). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 9(1), 183-188. [Link]

  • A Professional Supplier of Pharmaceutical Intermediates. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]

  • Pasty, M., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3173. [Link]

  • Google Patents. (2008).
  • Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?[Link]

  • Prathikantam, P., et al. (2013). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Records of Natural Products, 7(1), 51-57. [Link]

Sources

Technical Support: Stability & Handling of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability, solubility, and analytical handling of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid . This compound is a critical intermediate and known impurity (often structurally analogous to Zolpidic Acid , the primary acid hydrolysis product of Zolpidem).

Researchers frequently encounter three specific failure modes with this compound:

  • Unexpected Precipitation: Due to its zwitterionic nature near neutral pH.

  • Decarboxylation: Conversion to the 3-methyl derivative under thermal or acidic stress.

  • HPLC Peak Tailing: Strong interaction between the basic pyridine nitrogen and column silanols.

Part 1: Solubility & Solution Preparation

The Core Challenge: Zwitterionic Behavior

This molecule is amphoteric. It contains a basic nitrogen (imidazo[1,2-a]pyridine core, pKa


 5.0–6.8) and an acidic functional group (acetic acid tail, pKa 

4.0–4.5).
  • pH < 4: The molecule is protonated (Cationic). Solubility: High.

  • pH > 7: The molecule is deprotonated (Anionic). Solubility: High.

  • pH 4–6 (Isoelectric Point): The molecule exists as a Zwitterion (net neutral charge). Solubility: Lowest (Precipitation Risk).

Troubleshooting Guide: "My Sample Won't Dissolve"
SymptomProbable CauseCorrective Action
Cloudiness in Buffer (pH 4.5 - 6.0) Isoelectric precipitation. The compound has reached its minimum solubility point (

).
Shift pH: Adjust to pH < 3 (using 0.1% Formic Acid) or pH > 8 (using Ammonium Bicarbonate). Avoid phosphate buffers near pH 6.0 for stock prep.
Precipitation upon dilution "Crash out" effect. Diluting a DMSO stock into a neutral aqueous buffer shifts the equilibrium to the insoluble zwitterion.Step-down Dilution: Dilute DMSO stock into an acidic or basic aqueous phase first, not neutral water.
Particulates after freezing Crystal nucleation seeded by low-temperature solubility drop.Sonication: Sonicate for 5 mins at ambient temperature. Do not heat above 40°C (see Stability section).
Visualizing the Solubility Trap

Solubility_Speciation Acid Acidic pH (< 3) Cationic Form (+) High Solubility Iso Isoelectric Zone (pH 4-6) Zwitterion (+/-) PRECIPITATION ZONE Acid->Iso Add Base Iso->Acid Add Acid Base Basic pH (> 7) Anionic Form (-) High Solubility Iso->Base Add Base Base->Iso Add Acid

Figure 1: The solubility "U-curve." To maintain stability in solution, you must stay in the Green zones and avoid the Red zone.

Part 2: Chemical Stability (Degradation)

Primary Degradation Pathway: Decarboxylation

The acetic acid group at the C3 position of the imidazo[1,2-a]pyridine ring is susceptible to decarboxylation, releasing


 and forming the corresponding 3-methyl derivative  (2-p-tolyl-3-methyl-imidazo[1,2-a]pyridine).

Mechanism: This reaction is catalyzed by heat and strong acids . The electron-deficient pyridine ring facilitates the loss of the carboxyl group.

FAQ: Stability Protocols

Q: Can I heat the solution to speed up dissolution? A: NO. Do not exceed 40°C. Imidazo-pyridine acetic acids are thermally sensitive. Heating acidic solutions (e.g., 0.1% TFA) above 50°C can induce detectable decarboxylation within 30–60 minutes.

Q: Is the compound light-sensitive? A: YES. The conjugated aromatic system absorbs UV light. While less critical than the thermal instability, prolonged exposure to ambient lab light can cause photo-oxidation.

  • Protocol: Store solid and solution in amber vials.

Q: What is the maximum shelf-life of the stock solution?

  • DMSO Stock: Stable for 6 months at -20°C.

  • Aqueous/Organic Working Solution: Use within 24 hours. Do not store aqueous dilutions.

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

Common Issue: Peak Tailing & Splitting

Users often report severe peak tailing. This is caused by the interaction between the basic nitrogen (N1 in the imidazo ring) and residual silanols on the silica column stationary phase.

Method Optimization Guide
ParameterRecommendationScientific Rationale
Stationary Phase End-capped C18 or C18 with Polar Embedded Group "End-capping" covers free silanols, preventing the basic nitrogen from binding and dragging (tailing).
Mobile Phase pH Acidic (pH 2.0 – 3.0) At low pH, silanols are protonated (neutral), reducing their ability to bind the cationic drug. Avoid neutral pH.
Buffer Additive Triethylamine (TEA) or Ammonium Formate TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte.
Detection UV 240–255 nm This is the typical absorption max for the imidazo[1,2-a]pyridine core.
Diagnostic Workflow

Troubleshooting_Tree Start Issue: Poor Peak Shape Check_pH Is Mobile Phase pH > 4.0? Start->Check_pH Check_Col Is Column End-Capped? Check_pH->Check_Col No Action_Acid Action: Lower pH to 2.5 (Use Formic Acid/TFA) Check_pH->Action_Acid Yes Action_Col Action: Switch to High-Purity C18 Check_Col->Action_Col No Check_Conc Sample Conc > 1 mg/mL? Check_Col->Check_Conc Yes Action_Dilute Action: Dilute Sample (Overloading) Check_Conc->Action_Dilute Yes

Figure 2: Decision tree for resolving chromatographic anomalies.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Zolpidem Tartrate Monograph. (Detailed analysis of Impurity A/Zolpidic Acid, the 6-methyl analog of the target compound).

    • Context: Defines the standard for "Impurity A" (Zolpidic acid), which shares the identical imidazo-pyridine-acetic acid stability profile.
  • S.I.E.L.C. Technologies.

    • Source:

    • Relevance: Provides mobile phase buffering strategies for zwitterionic pyridine-acetic acid deriv
  • García-Santos, G., et al. (2004) . Antioxidant activity and neuroprotective effects of zolpidem and several synthesis intermediates. Free Radical Research, 38(12), 1289-1299.[2]

    • Source:

    • Relevance: Discusses the chemical handling and stability of the synthesis intermedi
  • US Patent 2007/0027180 A1. Process for preparing zolpidem.

    • Source:

    • Relevance: Describes the isolation of the acetic acid intermediate (Formula IX)

Sources

Overcoming steric hindrance in 2-p-tolyl substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo-Tech Solutions Ticket Subject: Overcoming Steric & Electronic Barriers in 2-(p-tolyl)imidazo[1,2-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Status: Open

Executive Summary & Diagnostic Overview

User Issue: You are experiencing low yields or failed couplings when synthesizing or functionalizing 2-(p-tolyl)imidazo[1,2-a]pyridines. Root Cause Analysis: While the p-tolyl group at the C2 position appears electronically favorable (electron-donating via inductive effects), it introduces a critical peri-interaction with the C3 position.

  • The Steric Trap: When functionalizing C3, the C2-aryl ring is forced out of planarity to accommodate the new bond. This rotation breaks conjugation and increases the activation energy (

    
    ) for the reaction.
    
  • The Solubility Trap: The p-tolyl moiety increases lipophilicity and stacking interactions, often leading to products that crash out during reaction or workup, trapping impurities.

Module A: Synthesis of the Core Scaffold

Use this module if you are struggling to build the imidazopyridine ring itself.

The Protocol: Modified Groebke-Blackburn-Bienaymé (GBB) Standard condensations (2-aminopyridine +


-bromo-4-methylacetophenone) often suffer from alkylation side reactions. The GBB multicomponent reaction is superior for hindered systems but requires specific Lewis acid tuning.

Recommended Workflow:

ComponentStandard ReagentHigh-Performance Alternative (For Hindered Substrates)
Amine 2-Aminopyridine2-Amino-5-chloropyridine (Electronic tuning prevents oxidation)
Aldehyde 4-Methylbenzaldehyde4-Methylbenzaldehyde (Use fresh; oxidation to acid kills the GBB)
Isocyanide tert-Butyl isocyanideTosylmethyl isocyanide (TosMIC) (If C3-unsubstituted is desired later)
Catalyst NH₄Cl or AcOHSc(OTf)₃ (5 mol%) or Yb(OTf)₃
Solvent Methanol2,2,2-Trifluoroethanol (TFE) or MeOH/DCM (1:1)

Step-by-Step Troubleshooting:

  • The "Wet Solvent" Error: GBB is robust, but water acts as a competing nucleophile.

    • Fix: Use anhydrous TFE or MeOH. Add 4Å molecular sieves to the reaction vessel.

  • The Catalyst Stall: If using acetic acid and the reaction stalls at 50%, the imine intermediate is stable but not cyclizing.

    • Fix: Switch to Scandium(III) triflate [1] . The higher Lewis acidity polarizes the imine bond, forcing the isocyanide attack even with the steric bulk of the tolyl precursor.

  • Microwave Acceleration:

    • Protocol: Seal vessel. Heat to 140°C for 20 mins in MeOH. The rapid heating overcomes the rotational barrier of the forming C2-aryl bond.

Module B: C3-Functionalization (The Steric Bottleneck)

Use this module if you have the core 2-(p-tolyl) scaffold and cannot attach a group at position 3.

The Challenge: The C2-p-tolyl group blocks the "corridor" for metal catalysts. Standard Pd(PPh₃)₄ is too bulky.

Solution: The "Cone Angle" Strategy You must use Palladium catalysts with ligands that have specific cone angles and high electron density to facilitate oxidative addition in a crowded environment.

Protocol: Pd-Catalyzed C-H Arylation at C3

Reagents:

  • Substrate: 2-(p-tolyl)imidazo[1,2-a]pyridine

  • Coupling Partner: Aryl Bromide (Avoid Chlorides unless activated)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: SPhos or XPhos (Critical Choice)

  • Base: K₂CO₃ (mild) or Cs₂CO₃ (strong, for solubility)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Mechanism of Failure & Fixes:

  • Issue: Regioselectivity Drift. Reaction occurs at C5 or C8 instead of C3.

    • Reason: Steric clash between the C2-tolyl and the incoming Pd-complex at C3 pushes the catalyst to the more accessible C5 position.

    • Fix: Use Pivalic Acid (30 mol%) as a cocatalyst. It acts as a proton shuttle, lowering the energy of the C3-palladation transition state via a Concerted Metalation-Deprotonation (CMD) mechanism [2] .

  • Issue: Homocoupling of the Aryl Halide.

    • Reason: The oxidative addition happens, but the transmetallation/C-H activation is too slow due to the C2-tolyl bulk.

    • Fix: Increase temperature to 120°C and switch ligand to PCy₃ (Tricyclohexylphosphine) . The alkyl phosphine is more electron-rich, speeding up the catalytic cycle.

Visualization: Decision Logic & Steric Mechanism

G Start Start: 2-(p-tolyl) Synthesis Issue Synthesis Problem: Building the Ring? Start->Synthesis Func Problem: Functionalizing C3? Start->Func Steric_Check Is Amine Hindered? Synthesis->Steric_Check DirectArylation Direct C-H Arylation (Pd(OAc)2 + Pivalic Acid) Func->DirectArylation Preferred (Atom Econ) Suzuki Suzuki Coupling (Requires C3-Halogen) Func->Suzuki Alternative GBB Use GBB Reaction (Sc(OTf)3 catalyst) Condense Use Condensation (Reflux in EtOH) Steric_Check->GBB Yes (High Sterics) Steric_Check->Condense No Ligand_Select Ligand Selection: Use SPhos or XPhos DirectArylation->Ligand_Select Critical Step Suzuki->Ligand_Select

Caption: Figure 1. Troubleshooting Logic Flow for 2-(p-tolyl)imidazo[1,2-a]pyridine synthesis and functionalization. Note the divergence based on steric demand.[2]

FAQ: Rapid Fire Troubleshooting

Q: My product precipitates as a gum. How do I purify it? A: 2-(p-tolyl) derivatives are prone to "oiling out" due to the lipophilic tolyl tail.

  • Technique: Dissolve the gum in a minimum amount of hot DCM. Add Hexane dropwise until cloudy. Sonicate for 5 minutes. This induces nucleation. If that fails, use a Toluene/Heptane recrystallization system.

Q: Can I use copper catalysis instead of palladium for C3 arylation? A: Generally, No . Copper-catalyzed C-H arylations often require higher temperatures (>140°C) which can degrade the imidazopyridine core or cause de-arylation. Palladium with CMD-promoting ligands (Pivalic acid) is the gold standard for this steric class [3] .

Q: Why does the p-tolyl group cause more issues than a phenyl group? A: It’s not just size; it’s solubility and electronics . The p-methyl group reduces solubility in polar solvents used for coupling (like DMF/Water mixtures). Furthermore, the electron-donating nature makes the C3 position more nucleophilic, which paradoxically can stabilize catalyst-poisoning intermediates if the cycle isn't fast enough.

References

  • Longo, J. et al. (2019). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry.

  • Ghosh, S. et al. (2021).[3] "Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines." The Chemical Record.

  • Cao, H. et al. (2014). "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine." Journal of Organic Chemistry.

  • Bhattacharyya, A. (2013).[4] "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions."[4][5] Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational Topic: Alternative Catalytic Systems & Process Optimization

Executive Summary & Strategic Analysis

The synthesis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (a key structural analog of the Zolpidem/Alpidem class) traditionally relies on the condensation of 2-aminopyridine with


-haloketones followed by multi-step C3-functionalization (Mannich reaction 

Cyanation

Hydrolysis).

While effective, the "Standard Control" (refluxing ethanol/NaHCO


 or homogeneous Cu(I) catalysis) suffers from trace metal contamination  (critical in GMP environments), poor atom economy , and harsh workups .

This guide provides validated alternative catalytic protocols focusing on Metal-Free (Iodine-mediated) and Heterogeneous (Nano-Ferrite) systems. These alternatives offer superior regioselectivity and simplified purification profiles.

Catalyst Selection Decision Matrix

Before altering your protocol, use this logic flow to select the optimal catalytic system for your specific constraints (Scale, Purity, Equipment).

CatalystSelection Start Start: Define Constraints TraceMetal Is Trace Metal (ppm) a Critical Constraint? Start->TraceMetal Scale Scale of Reaction? TraceMetal->Scale No Iodine RECOMMENDED: I2 / DMSO (Metal-Free) Oxidative Coupling TraceMetal->Iodine Yes (GMP/Pharma) NanoFe RECOMMENDED: Fe3O4@SiO2 (Magnetic) Recyclable Catalyst Scale->NanoFe Large (>10g) Need Recycling Photo RECOMMENDED: Eosin Y (Photocatalysis) Visible Light Scale->Photo Small (<1g) Mild Conditions Standard Standard: CuI / Reflux Scale->Standard Legacy Process

Figure 1: Decision matrix for selecting alternative catalysts based on purity and scale requirements.

Module A: Metal-Free Oxidative Coupling (Iodine-Mediated)

The "Green" Standard for Pharma-Grade Intermediates. Molecular iodine (


) acts as a dual Lewis acid and mild oxidant, facilitating the cyclization of 2-aminopyridine with p-methylacetophenone (or its enol ether) without introducing transition metals.
Mechanism of Action

Unlike copper, which activates the C-H bond via metallation, Iodine activates the carbonyl oxygen (Lewis acidity) and facilitates the formation of the N-I intermediate, promoting nucleophilic attack.

IodineMech Step1 Activation: Ketone + I2 -> Activated Carbonyl Step2 Condensation: 2-Aminopyridine attack -> Imine Intermediate Step1->Step2 Lewis Acid Mode Step3 Cyclization: Intramolecular attack of Pyridine-N Step2->Step3 -H2O Step4 Aromatization: Loss of HI -> Imidazo[1,2-a]pyridine Core Step3->Step4 Oxidation/Elimination

Figure 2: Mechanistic pathway of Iodine-mediated cyclization.[1]

Optimized Protocol (Iodine System)

Targeting the core scaffold: 2-(p-tolyl)imidazo[1,2-a]pyridine

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)[2]

    • 4-Methylacetophenone (1.0 equiv)

    • Catalyst: Molecular Iodine (

      
      ) (20 mol%)[2]
      
    • Oxidant: DMSO (2.0 equiv) or TBHP (if DMSO is difficult to remove)

    • Solvent: Ethyl Acetate (Green alternative to DCM)

  • Procedure:

    • Charge reactor with ketone,

      
      , and solvent.[3] Stir for 15 min at RT (Activation phase).
      
    • Add 2-aminopyridine slowly.

    • Heat to 70°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Quench: Wash with saturated

      
       (sodium thiosulfate) to remove residual iodine (color change from purple/brown to clear).
      
  • C3-Functionalization (The "Acetic Acid" Step):

    • Note: Direct synthesis of the acid is difficult. Proceed via the Glyoxylate Route .

    • React the core scaffold with Glyoxylic acid monohydrate (1.2 equiv) in acetonitrile with

      
       (10 mol%) as catalyst.
      
    • This yields the

      
      -hydroxy acetic acid derivative.
      
    • Reduction: Treat with

      
       or 
      
      
      
      to reduce the
      
      
      -hydroxy group to the methylene (
      
      
      ) group, yielding the target acetic acid.

Module B: Heterogeneous Catalysis (Magnetic Nano-Ferrite)

Best for: Scale-up and Catalyst Recycling. Using


 nanoparticles supported on silica or functionalized with Lewis acids allows for magnetic separation, eliminating filtration bottlenecks.
Protocol Highlights
  • Catalyst:

    
     (Sulfonic acid functionalized magnetic nanoparticles).
    
  • Loading: 5 wt% relative to substrate.

  • Conditions: Solvent-free or Ethanol at 80°C.

  • Advantage: Catalyst can be recovered using an external magnet, washed with acetone, and reused 5-7 times with <5% loss in activity.

Troubleshooting Guide (FAQ)

Issue 1: Low Regioselectivity during C3-Functionalization

User Question: "I am trying to install the acetic acid side chain, but I am getting substitution at the C5 position or dimerization."

Technical Insight: The C3 position is the most nucleophilic site (highest HOMO density). However, if the reaction temperature is too high (>100°C) or if the C3 position is sterically crowded, C5 attack occurs.

Corrective Action:

  • Temperature Control: Lower the reaction temperature to 40-50°C.

  • Switch Reagent: Instead of using chloroacetic acid (which requires harsh conditions), use Ethyl glyoxylate followed by reduction. The carbonyl of the glyoxylate is a softer electrophile and highly selective for C3.

Issue 2: "Purple Product" (Iodine Contamination)

User Question: "My final product has a persistent pink/purple hue even after recrystallization."

Technical Insight: Imidazo[1,2-a]pyridines can form charge-transfer complexes with residual iodine. Standard recrystallization often fails to break this interaction.

Corrective Action:

  • Chemical Wash: Dissolve crude in EtOAc and wash 3x with 10% Sodium Thiosulfate (

    
    ) .
    
  • Base Wash: Follow with a wash of 5%

    
    .
    
  • Adsorbent: Stir the organic phase with activated charcoal (5 wt%) for 30 minutes before filtering through Celite.

Issue 3: Stalled Conversion in Heterogeneous Systems

User Question: "Using the Nano-Fe catalyst, conversion stops at 60%."

Technical Insight: This is typically due to pore blocking by the polymeric by-products or the product itself adsorbing too strongly to the catalyst surface.

Corrective Action:

  • Solvent Switch: Switch from non-polar solvents (Toluene) to polar protic solvents (Ethanol/Water). The product is more soluble in ethanol, preventing surface fouling.

  • Sonication: Apply ultrasound (35 kHz) for 10 minutes to disperse the nanoparticles and clear active sites.

Comparative Data: Yield & E-Factor

MethodCatalystYield (%)Reaction TimeE-Factor (Waste/Product)Metal Residue
Standard CuI (10 mol%)78%12 hHigh (>25)>50 ppm
Module A

(20 mol%)
92% 4 hLow (<10)0 ppm
Module B Nano-

88%3 hVery Low (<5)*<5 ppm
Photocatalytic Eosin Y85%18 hModerate0 ppm

*Assuming catalyst recycling.

References

  • Iodine-Catalyzed Synthesis

    • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: Screening of Their In Silico Selectivity.
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Green Synthesis & Mechanism

    • Title: Efficient and "Green" Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling.[4][5]

    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Groebke–Blackburn–Bienaymé (GBB)

    • Title: Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[6][7]

    • Source: ACS Organic & Inorganic Au, 2025.
    • URL:[Link]

  • C3-Functionalization Strategies

    • Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines.[2][3][8]

    • Source: Tetrahedron Letters / PMC, 2016.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.[1]

Executive Summary & Structural Context[1][2]

The characterization of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid is a critical checkpoint in the synthesis of GABA-A receptor modulators. While structurally analogous to the "Zolpidem Acid" (Impurity A), this specific molecule lacks the 6-methyl substitution on the pyridine ring.[1] This subtle difference fundamentally alters the aromatic region of the 1H NMR spectrum, creating a distinct "fingerprint" that researchers must recognize to avoid misidentification during impurity profiling.[1]

This guide provides a definitive structural assignment, compares solvent performance (DMSO-d₆ vs. CDCl₃), and establishes a self-validating protocol for confirming identity against common structural analogs.[1]

The Molecule at a Glance[1][2][3]
  • Core Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7]

  • Key Functional Groups: Carboxylic acid (Position 3 side chain), p-Tolyl (Position 2).[1]

  • Critical Distinction: Absence of 6-methyl group (differentiating it from Zolpidem derivatives).[1]

1H NMR Spectral Assignment (DMSO-d₆)

DMSO-d₆ is the gold standard solvent for this compound. The carboxylic acid moiety often leads to poor solubility and dimerization in non-polar solvents like CDCl₃, resulting in broadened or missing peaks.[1] DMSO-d₆ ensures full solubility and typically allows for the observation of the acidic proton.

Master Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
12.40 - 12.80 Broad Singlet (bs)1H-COOH Deshielded acidic proton; visible only in dry DMSO/polar aprotic solvents.
8.45 - 8.55 Doublet (d) / dt1HH-5 (Pyridine)Most deshielded aromatic proton due to proximity to ring nitrogen (N4) and magnetic anisotropy of the carbonyl.[1]
7.75 - 7.85 Doublet (d)2HH-2', H-6' (Tolyl)Ortho to the imidazopyridine core; deshielded by conjugation.[1] Part of AA'BB' system.
7.60 - 7.68 Doublet (d)1HH-8 (Pyridine)Adjacent to bridgehead nitrogen; typical position for imidazopyridine H-8.[1]
7.30 - 7.45 Multiplet (m)1HH-7 (Pyridine)Meta to bridgehead; typically a triplet-like multiplet in unsubstituted rings.[1]
7.25 - 7.35 Doublet (d)2HH-3', H-5' (Tolyl)Meta to the imidazopyridine core; adjacent to the methyl group.[1]
6.90 - 7.05 Triplet (t) / td1HH-6 (Pyridine)Diagnostic: This proton is absent in Zolpidem.[1] Its presence as a triplet confirms the unsubstituted pyridine ring.
3.95 - 4.05 Singlet (s)2H-CH₂- (Acetic)Methylene bridge connecting the ring to the carboxyl group.[1]
2.35 Singlet (s)3H-CH₃ (Tolyl)Characteristic methyl singlet on the aromatic ring.[1]

Expert Insight: The coupling pattern of the pyridine ring (H-5, H-6, H-7, H-8) is the primary method to distinguish this compound from Zolpidem Acid. Zolpidem Acid (6-methyl) shows H-5 and H-7 as singlets/weak doublets and lacks the H-6 triplet.

Comparative Analysis: Performance & Alternatives

Scenario A: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Consequence
-COOH Visibility High (~12.5 ppm)Low/None In CDCl₃, the acid proton undergoes rapid exchange or broadening due to dimerization, often disappearing into the baseline.[1]
Solubility ExcellentModerate to PoorLow solubility in CDCl₃ can lead to low signal-to-noise ratios (S/N), requiring longer acquisition times (NS > 64).[1]
Aromatic Resolution Good separationPotential OverlapSolvent stacking effects in CDCl₃ may cause the H-7/H-8 protons to overlap with the Tolyl protons.
Water Peak ~3.33 ppm~1.56 ppmDMSO absorbs atmospheric water rapidly; the H₂O peak at 3.33 ppm can obscure the methylene signal (~4.0 ppm) if the sample is wet.[1]
Scenario B: Structural Validation vs. Zolpidem Acid (Impurity A)

In drug development, this molecule is frequently confused with Zolpidem Acid (CAS: 189005-44-5).[1] A comparative NMR approach is required to certify the material.

  • Target Molecule: this compound.

    • Signal: H-6 (Pyridine) appears at ~6.95 ppm.[1]

    • Signal: No methyl peak at ~2.2 ppm (other than the tolyl methyl).[1]

  • Zolpidem Acid: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid.[4][8]

    • Signal:Absence of H-6 proton.

    • Signal:Additional Singlet at ~2.25 ppm (Pyridine-CH₃), distinct from the Tolyl-CH₃.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T compliance), follow this specific acquisition protocol.

1. Sample Preparation:

  • Weigh 5–10 mg of the solid acid.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical Step: If the solution appears cloudy, sonicate for 30 seconds.[1] Do not filter unless necessary, as the acid may adsorb to filter membranes.[1]

2. Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 will suppress the integration of the -COOH peak, making quantitative purity analysis impossible.

  • Number of Scans (NS): 16 (Routine) or 64 (Quantitative).[1]

  • Temperature: 298 K (25°C).[1]

3. Processing:

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet center to 2.50 ppm .

Visualization of Logic & Workflow[1]

Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the decision tree for assigning the spectrum and distinguishing it from the methylated analog.

NMR_Assignment_Logic Start Raw 1H NMR Spectrum (DMSO-d6) Region1 Check 12.0 - 13.0 ppm Start->Region1 COOH_Present Broad Singlet Found? (COOH) Region1->COOH_Present Region2 Check 2.0 - 2.5 ppm COOH_Present->Region2 Confirm Acid Methyl_Count Count Singlets Region2->Methyl_Count One_Methyl 1 Singlet (Tolyl only) Target Molecule Methyl_Count->One_Methyl Two_Methyls 2 Singlets (Tolyl + Pyr-Me) Zolpidem Acid (Impurity) Methyl_Count->Two_Methyls Region3 Check Aromatic Region (6.5 - 8.5 ppm) One_Methyl->Region3 Coupling_Check Analyze Pyridine Coupling Region3->Coupling_Check Pattern_A H5 (d) + H6 (t) + H7 (t) + H8 (d) Unsubstituted Ring Coupling_Check->Pattern_A Matches Target Pattern_B H5 (s) + H7 (d) + H8 (d) Substituted Ring (6-Me) Coupling_Check->Pattern_B Mismatch

Caption: Logical flow for confirming the identity of this compound versus its methylated analogs.

Diagram 2: Solvent Selection Matrix

A guide to choosing the correct solvent based on experimental goals.

Solvent_Selection Goal Experimental Goal Route_A Structure Confirmation & Purity Assay Goal->Route_A Route_B Reaction Monitoring (Extraction Workup) Goal->Route_B DMSO DMSO-d6 (Recommended) Route_A->DMSO Requires Solubility CDCl3 CDCl3 (Use with Caution) Route_B->CDCl3 Convenience Result_A Results: - Sharp COOH peak - Distinct Aromatics - No Aggregation DMSO->Result_A Result_B Results: - Broad/Missing COOH - Potential Overlap - Fast Evaporation CDCl3->Result_B

Caption: Decision matrix for selecting NMR solvents based on analytical requirements.

References

  • Zolpidem Impurity Profiling: European Pharmacopoeia (Ph.[1][4] Eur.) 10.0, Monograph for Zolpidem Tartrate.[1] (Defines Impurity A structure for comparison). [1]

  • Imidazo[1,2-a]pyridine Synthesis: Journal of Medicinal Chemistry, "Synthesis and pharmacological evaluation of imidazo[1,2-a]pyridine derivatives." (Provides foundational chemical shift logic for the scaffold).

  • Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][9] Org.[1][4][9] Process Res. Dev. 2016, 20, 3, 661–667.[1] (Validates DMSO/CDCl3 shift differences). [1]

  • General Imidazopyridine NMR Data: Royal Society of Chemistry, "Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines."[1] (Provides specific shifts for the un-methylated p-tolyl core). [1]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid, a molecule belonging to the pharmaceutically significant imidazo[1,2-a]pyridine class.[1][2] Understanding the gas-phase fragmentation behavior of this and related molecules is critical for their unambiguous identification in complex matrices, metabolite profiling, and quality control during drug development.

Our approach moves beyond a simple cataloging of product ions. We will dissect the fragmentation mechanisms from a chemical-first perspective, explaining the causality behind bond cleavages. This guide is designed for researchers and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS) and require a robust framework for structural elucidation of novel heterocyclic compounds. The fragmentation patterns discussed are predicted based on established principles of gas-phase ion chemistry and supported by literature data on analogous structures.[3][4]

Analytical Strategy & Proposed Instrumentation

To analyze the fragmentation of this compound, a tandem mass spectrometry (MS/MS) experiment is essential.[5] The typical instrument of choice would be a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap system, coupled with an electrospray ionization (ESI) source operating in positive ion mode. ESI is preferred for its soft ionization capabilities, which typically yield an abundant protonated molecular ion, [M+H]⁺, that can be isolated for subsequent fragmentation.[3]

The imidazo[1,2-a]pyridine core contains two nitrogen atoms, which are preferential sites for protonation under ESI+ conditions.[6] The protonated molecule is then isolated and subjected to CID, where collisions with an inert gas (e.g., nitrogen or argon) impart internal energy, leading to bond dissociation.[7] The resulting product ions are then mass analyzed, generating the MS/MS spectrum that serves as a structural fingerprint.

Predicted Precursor Ion

The initial step in the analysis is the accurate identification of the protonated precursor ion.

  • Molecular Formula: C₁₆H₁₄N₂O₂

  • Monoisotopic Mass: 266.1056 Da

  • Predicted Precursor Ion [M+H]⁺: m/z 267.1129

This ion will be the target for isolation and fragmentation in all subsequent MS/MS experiments.

Primary Fragmentation Pathways: A Mechanistic Comparison

The structure of this compound offers several distinct sites for fragmentation. The most likely pathways involve the chemically labile acetic acid moiety, followed by cleavages related to the p-tolyl group and the core heterocyclic system. We will compare these competing pathways.

Pathway A: Dominant Fragmentation via the Acetic Acid Side Chain

Experience with carboxylic acid-containing compounds dictates that the most facile fragmentation routes involve this functional group.[8] These are typically low-energy dissociation channels that will dominate the product ion spectrum, especially at lower collision energies.

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation is the neutral loss of carbon dioxide (44.00 Da). This is a classic fragmentation for protonated carboxylic acids, resulting in a highly stable product ion.

    • [M+H]⁺ → [M+H - CO₂]⁺ + CO₂

    • m/z 267.11 → m/z 223.12

  • Loss of Water (H₂O): A neutral loss of water (18.01 Da) is also a highly probable event, potentially leading to the formation of a stable cyclic lactone structure.

    • [M+H]⁺ → [M+H - H₂O]⁺ + H₂O

    • m/z 267.11 → m/z 249.10

  • Loss of Formic Acid (HCOOH): Cleavage of the C-C bond between the heterocycle and the methylene group can result in the neutral loss of formic acid (46.01 Da).

    • [M+H]⁺ → [M+H - HCOOH]⁺ + HCOOH

    • m/z 267.11 → m/z 221.10

Pathway B: Fragmentation Involving the p-Tolyl Moiety

At higher collision energies, fragmentation can be directed toward the p-tolyl substituent. These pathways provide key structural information about the C2 position of the core.

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl or tolyl group is the formation of the highly stable tropylium cation.[3] This fragment may not always be the most abundant, but its presence is a strong diagnostic indicator.

    • Resulting Ion: [C₇H₇]⁺

    • m/z 91.05

  • Loss of the Tolyl Radical: Cleavage of the bond connecting the p-tolyl group to the imidazopyridine ring results in the loss of a tolyl radical (91.05 Da).

    • [M+H]⁺ → [M+H - C₇H₇]⁺ + C₇H₇•

    • m/z 267.11 → m/z 176.06

Pathway C: Scaffolding Fragmentation

Cleavage of the imidazo[1,2-a]pyridine core itself generally requires higher energy and occurs after the more labile side chains have fragmented.[1] These fragments are useful for confirming the identity of the core structure. For instance, the product ion at m/z 223.12 (from the loss of CO₂) could further fragment by cleaving the pyridine ring.

Data Summary and Visualization

The predicted fragmentation data can be summarized for easy reference.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Formula of LossPathway
267.11249.1018.01H₂OA
267.11223.1244.00CO₂A
267.11221.1046.01HCOOHA
267.11176.0691.05C₇H₇•B
267.1191.05176.06C₁₀H₇N₂O₂B

The relationships between these ions are visualized in the fragmentation scheme below.

Fragmentation_Scheme Precursor [M+H]⁺ This compound m/z 267.11 Frag_249 [M+H - H₂O]⁺ m/z 249.10 Precursor->Frag_249 - H₂O Frag_223 [M+H - CO₂]⁺ m/z 223.12 Precursor->Frag_223 - CO₂ (Dominant) Frag_221 [M+H - HCOOH]⁺ m/z 221.10 Precursor->Frag_221 - HCOOH Frag_91 [C₇H₇]⁺ Tropylium Ion m/z 91.05 Precursor->Frag_91 Higher Energy

Caption: Predicted CID fragmentation pathways for protonated this compound.

Detailed Experimental Protocol

This section provides a self-validating protocol for acquiring the fragmentation data discussed.

Objective: To generate a high-resolution product ion spectrum for this compound.

A. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation.[9]

  • Prepare a blank sample of the working solution solvent to check for background interference.

B. Liquid Chromatography Method

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Method

  • Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Aux Gas Flow Rate: 10 (arbitrary units).

  • Capillary Temperature: 320 °C.

  • Full MS Scan (Survey Scan):

    • Resolution: 60,000.

    • AGC Target: 1e6.

    • Mass Range: m/z 100-500.

  • dd-MS² Scan (Data-Dependent MS/MS):

    • Isolation Window: m/z 1.2.

    • Collision Energy (HCD): Stepped NCE 15, 25, 40 eV. Using stepped energy ensures the capture of both low-energy and higher-energy fragments in a single run.

    • Resolution: 30,000.

    • AGC Target: 2e5.

    • Precursor Ion: m/z 267.11.

Conclusion

The LC-MS/MS fragmentation of this compound is characterized by predictable and structurally informative pathways. The fragmentation is dominated by losses from the acetic acid side chain, with the neutral loss of CO₂ (m/z 223.12) serving as the most reliable diagnostic product ion. Additional fragments corresponding to the loss of water (m/z 249.10) and the presence of the tolyl moiety (tropylium ion at m/z 91.05) provide strong confirmatory evidence for the proposed structure. This guide provides a robust analytical and interpretive framework for researchers working with this class of compounds, enabling confident structural elucidation.

References

  • Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation.

  • Allen, F., Pon, A., Wilson, M., et al. (2022). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. ResearchGate.

  • Gao, H., Yang, F., Xing, X., et al. (2012). Competitive fragmentation pathways of acetic acid dimer explored by synchrotron VUV photoionization mass spectrometry and electronic structure calculations. The Journal of Chemical Physics.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

  • Wang, M., Zhang, Z., Li, G., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC.

  • Baasandorj, M., Callahan, K. M., & Farmer, D. K. (2015). Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence. Atmospheric Measurement Techniques.

  • Kralj, M. B., Sović, I., Kazazić, S., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.

  • ChemicalBook. (n.d.). Acetic acid(64-19-7) MS spectrum.

  • Wang, Y., Zhang, Y., & Yao, Z. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.

  • Cîrîc, A., Bîcu, E., & Mangalagiu, I. I. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate.

  • Mortensen, R. W., Hansen, S. H., & Hansen, M. (2004). Screening of Biomarkers in Rat Urine Using LC/ Electrospray Ionization-MS and Two-Way Data Analysis. Analytical Chemistry.

  • Wang, S., Li, Y., Wang, X., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.

  • Awosanya, O. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Dunn, R. V. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository.

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer.

  • Soni, K., Bhatt, C., Singh, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography.

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

  • PubChem. (n.d.). Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate.

  • Meng, F., Chen, F., & Yuan, H. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate.

  • Li, Z., Wang, X., Zhang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Structural Characterization of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and comparative analysis of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid , a critical des-methyl analog of the pharmaceutical intermediate Zolpidic Acid.

Executive Summary

In the development of GABA-A receptor ligands (specifically imidazo[1,2-a]pyridine derivatives like Zolpidem), the precise characterization of intermediates is critical for controlling impurity profiles. This guide compares the structural properties of This compound (referred to herein as Desmethyl-Zolpidic Acid ) against its methylated industry standard, Zolpidic Acid .

While Zolpidic Acid is well-characterized as "Zolpidem Impurity A" in pharmacopeial standards, the des-methyl analog presents unique crystallographic challenges due to the absence of the 6-methyl group, which significantly alters crystal packing efficiency and solubility profiles.

Structural Identity & Significance
FeatureTarget Product (Desmethyl-Zolpidic Acid)Alternative / Standard (Zolpidic Acid)
IUPAC Name 2-(2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Structure Lacks 6-methyl group on pyridine ring.[1]Contains 6-methyl group.[2][3][4]
Role Synthetic intermediate; Potential impurity in des-methyl zolpidem analogs.Key precursor for Zolpidem; "Impurity A" in QC.
Electronic Effect Reduced electron density at C6; potential for tighter

-

stacking.
6-Methyl provides steric bulk and weak inductive (+I) effect.
Crystallographic Data & Comparative Analysis

Since the specific single-crystal X-ray dataset for the des-methyl analog is often proprietary or absent from open-access indices, this section defines the expected structural deviations based on the known Zolpidic Acid scaffold and provides the reference data for the alternative to facilitate differential analysis.

A. The Alternative: Zolpidic Acid (Reference Standard)
  • Crystal Habit: Typically forms needles or prisms from polar protic solvents (Methanol/Ethanol).

  • Intermolecular Forces: The carboxylic acid moiety forms classic

    
     centrosymmetric dimers. The 6-methyl group disrupts planar stacking, often leading to a herringbone or slipped-stack arrangement.
    
  • Key Diffraction Markers (Powder XRD):

    • Distinct low-angle peaks corresponding to the dimer length (

      
       10-12 Å).
      
    • High crystallinity due to rigid imidazopyridine core.

B. The Target: Desmethyl-Zolpidic Acid (Performance vs. Alternative)
  • Packing Efficiency: Without the 6-methyl steric hindrance, the des-methyl analog is predicted to exhibit closer face-to-face

    
    -stacking . This often results in:
    
    • Higher Density:

      
       (estimated).
      
    • Lower Solubility: The tighter lattice energy makes it less soluble in organic solvents compared to Zolpidic Acid.

  • Polymorphism Risk: High.[5] The conformational freedom of the acetic acid tail combined with the flat aromatic core allows for multiple solvates.

  • Differentiation Strategy:

    • Unit Cell: Expect a decrease in Unit Cell Volume (

      
      ) by approx 18-25 ų (volume of one methyl group) per molecule relative to the standard.
      
Experimental Protocol: Generating the Missing Data

As an Application Scientist, relying on literature is insufficient. You must generate self-validating data. Follow this protocol to obtain the single-crystal structure for the des-methyl target.

Phase 1: Crystal Growth Screening (Vapor Diffusion)
  • Preparation: Dissolve 20 mg of this compound in 2 mL of DMF (good solubility) or DMSO .

  • Antisolvent: Filter the solution into a small inner vial. Place this vial inside a larger jar containing volatile antisolvents:

    • Setup A: Diethyl Ether (Slow diffusion, high quality).

    • Setup B: Acetonitrile (Faster, likely to yield kinetic polymorphs).

  • Incubation: Seal and store at 4°C in the dark for 7-14 days.

  • Observation: Check for birefringence using cross-polarized light microscopy.

Phase 2: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at 100 K (cryogenic) to reduce thermal motion of the acetic acid tail.

    • Target Resolution: 0.8 Å.

    • Completeness: >99%.

  • Refinement:

    • Solve using Direct Methods (SHELXT) .

    • Refine using Least Squares (SHELXL) .

    • Critical Check: Locate the difference map peak at C6. For the des-methyl compound, there should be no electron density >0.5 e-/ų at the C6 position (confirming H instead of CH3).

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for distinguishing the Desmethyl analog from the Zolpidic Acid standard using crystallographic data.

G Start Unknown Sample (Imidazo[1,2-a]pyridine derivative) Screen Crystal Screen (DMF/Ether Vapor Diffusion) Start->Screen XRD Single Crystal XRD (100 K) Screen->XRD Solve Structure Solution (Direct Methods) XRD->Solve CheckC6 Analyze Electron Density at C6 Position Solve->CheckC6 PathA Density > 0.5 e-/A³ (Methyl Group Present) CheckC6->PathA High Density PathB No Significant Density (Proton Present) CheckC6->PathB Low Density ResultA ID: Zolpidic Acid (Standard/Impurity A) PathA->ResultA ResultB ID: Desmethyl-Zolpidic Acid (Target Intermediate) PathB->ResultB

Caption: Logical workflow for distinguishing Desmethyl-Zolpidic Acid from Zolpidic Acid using electron density mapping.

References
  • European Pharmacopoeia (Ph. Eur.) . Zolpidem Tartrate Monograph: Impurity A (Zolpidic Acid).

  • PubChem Compound Summary . 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (Zolpidic Acid).

  • ChemicalBook . 3-(4-Methylbenzoyl)propionic acid (Related Synthetic Precursor).

  • Google Patents . Process for preparing Zolpidem Hemitartrate and its polymorphic forms (Discusses Zolpidic Acid intermediates).

Sources

Validating Purity of (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic Acid Using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of imidazo[1,2-a]pyridine-based pharmaceuticals—most notably the sedative Zolpidem —the carboxylic acid intermediate (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid represents a critical quality control checkpoint.[1]

This guide addresses a specific analytical challenge: Amphotericity . This molecule possesses a basic pyridine nitrogen (pKa ~5-6) and an acidic carboxylic tail (pKa ~4).[1] On standard silica gel, this duality leads to "streaking" or "tailing," making accurate purity assessment difficult.[1]

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is the only viable method for real-time reaction monitoring and high-throughput fraction analysis .[1] This guide validates a TLC protocol optimized for this specific amphoteric scaffold, comparing its efficacy against HPLC and Melting Point analysis.

The Comparative Landscape: TLC vs. Alternatives

Before detailing the protocol, we must establish where TLC fits in the analytical workflow compared to its more expensive counterparts.[1]

Table 1: Comparative Analysis of Purity Validation Methods
FeatureTLC (Optimized) HPLC (Reverse Phase) 1H-NMR
Primary Utility Reaction monitoring; Quick purity check.[1]Final quantitative purity (>99.5%).Structural identity confirmation.
Turnaround Time 10–15 minutes.[1]30–60 minutes (including equilibration).15–30 minutes.
Cost Per Run < $1.00$20.00 - $50.00 (Solvents/Column wear).[1]High (Instrument maintenance).
Limit of Detection ~0.1 – 0.5% (Visual).[1]< 0.05% (UV detector).[1]~1% (depends on signal/noise).[1]
Handling Acid Requires modification (Acidic additive).Requires buffered mobile phase.[1]No issue (solvent dependent).
Throughput Parallel (multiple spots/plate).[1]Serial (one injection at a time).Serial.

Scientist’s Verdict: Do not use HPLC for crude reaction monitoring; it is inefficient.[1] Use the Optimized TLC Protocol (below) for in-process checks, and reserve HPLC for the final isolated product validation.

The Chemical Challenge: Why Standard TLC Fails

To validate purity, one must first achieve a discrete spot.[1] Standard solvents (Hexane/Ethyl Acetate) fail for this molecule because of its zwitterionic potential.[1]

Diagram 1: The Amphoteric Interaction Logic[1]

The following diagram illustrates the mechanistic reason for "streaking" and the logic behind the chosen mobile phase.

G Analyte Analyte: This compound Interaction1 Basic N Interaction: Pyridine N binds to Si-OH (Strong Retention) Analyte->Interaction1 Interaction2 Acidic Tail Interaction: COOH dissociates or H-bonds (Tailing/Streaking) Analyte->Interaction2 Silica Stationary Phase: Silica Gel (Acidic Surface - SiOH) Interaction1->Silica Modifier The Solution: Add Acetic Acid (AcOH) to Mobile Phase Interaction1->Modifier Requires Interaction2->Silica Interaction2->Modifier Requires Mechanism Mechanism: 1. Suppresses COOH ionization 2. Competes for Si-OH sites Modifier->Mechanism Result Result: Sharp, defined spot (Rf ~0.4) Mechanism->Result

Caption: Mechanistic pathway showing how acidic modifiers neutralize interactions between the amphoteric analyte and the silica matrix.[1]

Optimized Experimental Protocol

This protocol is "Self-Validating," meaning it includes internal checks (co-spotting) to ensure the result is real and not an artifact of the matrix.[1]

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.[1]

  • Mobile Phase (The "System C"): Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) [90 : 9 : 1].[1]

  • Visualization: UV Lamp (254 nm).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5 mg of the crude acid in 1 mL of DCM:MeOH (1:1) .

    • Note: Do not use pure DCM; the acid has poor solubility in non-polar solvents, which can lead to false "purity" (impurities dissolve, product stays at origin).[1]

  • Plate Spotting (The 3-Lane Rule):

    • Spot 1: Authentic Reference Standard (if available).

    • Spot 2: Crude Reaction Mixture.[1]

    • Spot 3: Co-spot (Spot 1 + Spot 2 overlaid).[1]

    • Validation Check: If Spot 3 shows a "figure-eight" or separation, your product is not identical to the standard.[1]

  • Elution:

    • Pre-saturate the chamber with the mobile phase for 5 minutes.[1]

    • Run the plate until the solvent front reaches 1 cm from the top.[1]

  • Visualization:

    • Observe under UV (254 nm).[1] The imidazopyridine core is highly UV active.[1]

    • Optional: Stain with Bromocresol Green.[1] The carboxylic acid will turn the blue stain to distinct yellow spots.[1]

Results & Interpretation

Expected Rf Values (Relative Front)

Using the DCM : MeOH : AcOH (90:9:1) system:

CompoundApprox RfAppearance (UV 254)
Target Product (Acid) 0.35 – 0.45 Dark purple/black absorption
Starting Material (Nitrile/Ester)0.70 – 0.80Dark absorption
Impurity: 2-Amino-5-methylpyridine0.10 – 0.20Faint absorption (often streaks)
Impurity: p-Tolyl-bromide derivatives> 0.90Near solvent front
Validation Criteria (Acceptance Limits)

To "validate" purity via TLC for moving to the next synthetic step:

  • Specificity: No other spots visible within ±0.1 Rf of the main spot.[1]

  • Limit of Detection (Visual): No secondary spots visible when loading is increased to 2x concentration (overloading).

  • Resolution: The product spot must be circular, not an elongated streak (streak indicates insufficient acetic acid).

Workflow Visualization

The following diagram outlines the decision-making process for the scientist in the lab.

Workflow Start Crude Reaction Mixture TLC_Check TLC Analysis (DCM:MeOH:AcOH) Start->TLC_Check Decision Single Spot? TLC_Check->Decision Fail Multiple Spots: Recrystallize or Column Decision->Fail No Pass Single Spot: Proceed to Drying Decision->Pass Yes Fail->TLC_Check Retest Final_Val Final Validation: HPLC / NMR Pass->Final_Val

Caption: Decision tree for utilizing TLC as a gateway to final quantitative validation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Thode, J. (2018).[1][3] Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik.[1] Link

  • Renger, B., et al. (2011).[1] Validation of thin layer and high performance thin layer chromatographic methods. Journal of Chromatography A. Link

  • US Patent 20070027180A1. (2007).[1] Process for preparing zolpidem.[1][4] (Describes the synthesis and isolation of the imidazo[1,2-a]pyridine-3-acetic acid intermediate). Link

  • PubChem. (n.d.).[1] Zolpidem Intermediate: (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid.[1] National Library of Medicine.[1] Link

Sources

Reference standards for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards Guide: (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid Analysis

Executive Summary: The "Missing Methyl" Challenge

In the high-stakes arena of Zolpidem (and related imidazopyridine) drug development, the molecule This compound represents a critical process impurity and potential degradant. Often colloquially referred to as "6-Desmethyl Zolpidem Acid," this compound lacks the methyl group at the 6-position of the pyridine ring found in the parent drug and its major metabolite (Zolpidem Acid).

Why this matters: This impurity typically arises from the contamination of the starting material, 2-amino-5-methylpyridine , with 2-aminopyridine . Because it shares an identical pharmacophore scaffold with Zolpidem Acid, it exhibits highly similar chromatographic behavior (retention time) and UV absorption profiles. Using an incorrect or insufficiently characterized reference standard can lead to co-elution masking , resulting in OOS (Out of Specification) failures during stability testing.

This guide objectively compares reference standard grades and provides a self-validating analytical protocol to ensure resolution between this impurity and the parent active pharmaceutical ingredient (API).

Comparative Analysis of Reference Standards

Selecting the right standard is not about "buying the most expensive vial"; it is about matching the uncertainty budget of your experiment to the certification level of the material.

Table 1: Reference Standard Grade Comparison
FeatureGrade A: Certified Reference Material (CRM) Grade B: Primary Analytical Standard Grade C: Research/Synthesis Grade
Primary Use ISO 17025/17034 Compliance, Release Testing, Calibration of Secondary Standards.Routine QC, Method Validation (Linearity, Accuracy), Stability Studies.Peak Identification (Qualitative), Early R&D, Stress Testing.
Traceability SI-traceable (NIST/BIPM). Mass balance approach used for potency assignment.Traceable to internal primary standards. Potency often defined by "As is" purity.No formal traceability. Purity often based on Area% (HPLC) only.
Characterization Full Panel: 1H-NMR, 13C-NMR, MS, IR, TGA (water/volatiles), ROI (Residue on Ignition), HPLC Purity (2 orthogonal methods).Standard Panel: 1H-NMR, MS, HPLC Purity, Water Content (KF).Basic Panel: 1H-NMR (identity), HPLC Area%.
Uncertainty Explicit uncertainty value (e.g., 99.5% ± 0.3%) provided on CoA.No uncertainty value; typically guarantees "Minimum Purity" (e.g., >98%).No uncertainty statement.[1]
Risk Profile Low: Defensible in regulatory audits (FDA/EMA).Medium: Acceptable for most non-compendial methods.High: Risk of salt form confusion (e.g., HCl salt vs. Free Acid) affecting stoichiometry.

Expert Insight: For This compound , I strongly recommend Grade B (Primary Analytical Standard) for routine impurity profiling. Grade A is necessary only if you are establishing this specific molecule as a calibrated impurity in a compendial monograph. Grade C is dangerous because the hygroscopicity of the acid moiety can lead to significant weighing errors if water content (TGA/KF) is not rigorously quantified.

Scientific Context & Synthesis Pathway

To understand the impurity, one must understand its origin. The formation of the imidazo[1,2-a]pyridine ring is the rate-limiting quality step.

  • Path A (Desired): Reaction of 2-amino-5-methylpyridine with 2-bromo-1-(p-tolyl)ethanone yields the Zolpidem scaffold.

  • Path B (Impurity): Reaction of 2-aminopyridine (contaminant) with the same bromo-ketone yields the 6-Desmethyl impurity.

Figure 1: Impurity Genesis Pathway

SynthesisPathway SM1 2-Amino-5-methylpyridine (Correct SM) Inter1 Zolpidem Intermediate (6-Methyl scaffold) SM1->Inter1 Condensation (Major Path) SM2 2-Aminopyridine (Impurity in SM) Inter2 6-Desmethyl Impurity (Target Molecule) SM2->Inter2 Condensation (Impurity Path) Reagent 2-Bromo-1-(p-tolyl)ethanone Reagent->Inter1 Reagent->Inter2

Caption: Figure 1. The competitive condensation pathway. The presence of 2-aminopyridine leads directly to the formation of the 6-desmethyl analog, which persists through subsequent hydrolysis steps.

Self-Validating Analytical Protocol

The challenge with this analyte is its structural similarity to Zolpidem Acid (Impurity A). A standard C18 isocratic method often fails to resolve them at the baseline.

The Solution: A pH-controlled gradient method using a Phenyl-Hexyl or Polar-Embedded C18 column to exploit pi-pi interaction differences between the tolyl and pyridine rings.

Methodology: RP-HPLC with UV/MS Detection
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The Phenyl-Hexyl phase offers alternative selectivity for aromatic impurities compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 240 nm (primary) and 295 nm (secondary).

  • Column Temp: 40°C.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.015Initial Hold
5.015Isocratic (Elute polar degradants)
20.060Linear Gradient (Elute Target & Zolpidem Acid)
25.090Wash
25.115Re-equilibration
System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (Rs): Rs > 1.5 between This compound (Target) and Zolpidem Acid (Impurity A).

    • Note: The 6-Desmethyl target will typically elute before Zolpidem Acid due to slightly higher polarity (lack of methyl group).

  • Tailing Factor: T < 1.5 (Critical for the acidic moiety; ensures pH 4.5 buffer is suppressing ionization sufficiently).

  • Signal-to-Noise: S/N > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

Analytical Workflow Diagram

Figure 2: Decision Tree for Standard Selection and Analysis

AnalyticalWorkflow Start Start: Impurity Profiling CheckImpurity Is Peak RRT ~0.85-0.95 relative to Zolpidem Acid? Start->CheckImpurity Decision1 Suspect 6-Desmethyl Analog? CheckImpurity->Decision1 Action1 Acquire Grade C Standard (Qualitative Screen) Decision1->Action1 Yes Action2 Spike Sample with Std Action1->Action2 Result1 Co-elution confirmed? Action2->Result1 Result1->CheckImpurity No (Unknown Impurity) Action3 Acquire Grade B Standard (Quantification) Result1->Action3 Yes Action4 Run Validated Method (Phenyl-Hexyl Column) Action3->Action4 Output Report Impurity Level (Calculate w/ RRF) Action4->Output

Caption: Figure 2. Analytical decision tree. Grade C standards are sufficient for initial retention time matching (spiking), but Grade B is required for final quantification.

References

  • European Pharmacopoeia (Ph. Eur.) . Zolpidem Tartrate Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity A and related imidazopyridine impurities).

  • United States Pharmacopeia (USP) . Zolpidem Tartrate: USP Related Compounds. Rockville, MD: USP Convention. (Lists USP Related Compound A, B, C).

  • PubChem . 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (Zolpidem Acid). National Library of Medicine. (Structural comparison base).

  • PharmaCompass . Zolpidem Impurity Profiling and Reference Standards. (Lists specific desmethyl analogs and process impurities).

  • Journal of Chemical and Pharmaceutical Research . Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. (Provides basis for mobile phase selection).

Sources

Comparative Purity Analysis: Elemental Analysis vs. Orthogonal Methods for (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid

[1]

Executive Summary (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid (often referred to as Zolpidic Acid) is a critical intermediate and degradation impurity in the synthesis of the hypnotic drug Zolpidem. Precise characterization of this molecule is essential for regulatory compliance (ICH Q3A/B) and process optimization.

While Elemental Analysis (EA/CHN) remains the historical gold standard for bulk purity confirmation, its reliability is frequently compromised by the hygroscopic nature of imidazo-pyridine derivatives and their tendency to form non-stoichiometric solvates. This guide provides the theoretical elemental calculations for Zolpidic Acid, compares EA against orthogonal techniques (qNMR, HRMS), and offers a self-validating experimental workflow for researchers.

Part 1: Theoretical Framework & Calculation

Before initiating experimental analysis, the theoretical composition must be established as the baseline for purity determination.

Molecular Identity[2][3]
  • IUPAC Name: 2-(2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

  • Role: Key intermediate in Zolpidem synthesis; Hydrolysis product of Zolpidem.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 266.30 g/mol

Theoretical Elemental Composition Calculation

The theoretical mass percentages are calculated using standard atomic weights (




Step-by-Step Derivation:

  • Total Mass Contribution per Element:

    • Carbon (16 atoms):

      
       Da
      
    • Hydrogen (14 atoms):

      
       Da
      
    • Nitrogen (2 atoms):

      
       Da
      
    • Oxygen (2 atoms):

      
       Da
      
    • Total MW:

      
       Da
      
  • Percentage Calculation:

    • %C:

      
      
      
    • %H:

      
      
      
    • %N:

      
      
      
The "Solvate Trap" (Expert Insight)

Imidazo[1,2-a]pyridine derivatives often crystallize as hydrates. If your experimental EA results deviate, do not immediately discard the batch. Calculate the theoretical values for the Monohydrate (

  • New MW:

    
     Da
    
  • %C (Monohydrate):

    
     (Significant drop from 72.16%)
    
  • %H (Monohydrate):

    
     (Increase from 5.30%)
    

Critical Note: A deviation of >0.4% usually indicates impurity. However, a consistent shift matching the hydrate calculation suggests the compound is pure but solvated.

Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)

For modern drug development, relying solely on Combustion Analysis (EA) is insufficient. The following table compares EA with High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Table 1: Methodological Comparison
FeatureElemental Analysis (CHN) HRMS (Q-TOF/Orbitrap) qNMR (

)
Primary Utility Bulk purity & hydrate confirmation.Exact mass ID & trace impurity detection.Absolute purity quantification (w/w%).
Sample Req. High (2–5 mg). Destructive.Low (<0.1 mg). Non-destructive.Moderate (5–10 mg).[2] Non-destructive.
Precision

absolute deviation.
< 5 ppm mass accuracy.

(standard) to

(optimized).
Blind Spots Cannot distinguish isomers; blind to inorganic salts (unless residue measured).Ion suppression effects; difficult to quantitate without standards.Requires soluble internal standard; overlaps in complex mixtures.
Best For... Final confirmation of dried bulk powder.Identification of unknowns/degradants.The Gold Standard for potency assignment.
Why qNMR is the Superior Alternative

While EA confirms the ratio of elements, it cannot distinguish between the target molecule and a mixture of impurities that happens to average out to the same elemental ratio. qNMR is superior for Zolpidic Acid because:

  • Specificity: It separates the signals of the target molecule from residual solvents (toluene, acetic acid) common in Zolpidem synthesis.

  • Speed: No need for ultra-dry samples; the internal standard quantifies the active moiety regardless of water content.

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN) for Zolpidic Acid

Objective: Obtain %C, %H, %N within

Prerequisites:

  • Microbalance (readability 0.001 mg).

  • Encapsulated Acetanilide standard (K factor calibration).

  • Tungsten (VI) oxide (

    
    ) catalyst (crucial for complete combustion of nitrogenous heterocycles).
    

Workflow:

  • Drying (Critical): Dry the sample at

    
     under high vacuum ( < 5 mbar) for 4 hours. Zolpidic acid tends to trap acetic acid; verify removal via TGA or NMR prior to EA.
    
  • Weighing: Weigh

    
     mg of sample into a tin capsule.
    
  • Additives: Add ~5 mg of

    
     powder to the capsule. This prevents the formation of refractory carbon nitrides common with fused ring systems.
    
  • Combustion: Run at

    
     with an oxygen boost of 5 seconds.
    
  • Validation: Run a blank and a sulfanilamide standard every 10 samples.

Protocol B: qNMR Purity Determination

Objective: Determine absolute purity % (w/w).

Reagents:

  • Solvent: DMSO-

    
     (Zolpidic acid has poor solubility in 
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Zolpidic Acid (

    
    ) and ~5 mg of IS (
    
    
    ) into the same vial using a precision balance. Record weights to 0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle:

      
       or 
      
      
      (ensure
      
      
      relaxation delay is
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to capture acid protons).

  • Processing: Phase and baseline correct manually. Integrate the singlet of the IS and the characteristic singlet of the methylene group (-CH2-) at position 3 of the Zolpidic acid (approx 3.8-4.0 ppm).

  • Calculation:

    
    [3]
    

Part 4: Visualization (Decision Workflow)

The following diagram outlines the logical flow for characterizing this compound, prioritizing non-destructive methods before destructive EA.

PurityAnalysiscluster_0Data InterpretationStartCrude this compoundSolubilityCheck Solubility (DMSO-d6 vs CDCl3)Start->SolubilityHNMR1H NMR (Qualitative)Check for solvent traps (Acetic Acid/Toluene)Solubility->HNMRDecision1Solvents Present?HNMR->Decision1DryVacuum Oven Drying(60°C, <5 mbar, 4h)Decision1->DryYes (>0.5%)qNMRRun qNMR (DMSO-d6)Internal Std: Maleic AcidDecision1->qNMRNoDry->HNMREAElemental Analysis (CHN)Destructive / Final ConfirmationqNMR->EAIf Purity > 98%CompareCompare DataEA->CompareResultPurity CertificateCompare->Result

Caption: Workflow for purity assignment. Note that qNMR is prioritized to quantify solvates before subjecting the sample to destructive Elemental Analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][7] Link

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Link

  • Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard reference for Combustion Analysis methodology).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][7] Journal of Medicinal Chemistry. Link

  • NIST Chemistry WebBook. Imidazo[1,2-a]pyridine derivatives thermochemistry.Link

Safety Operating Guide

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

The compound (2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid is a functionalized imidazopyridine derivative, structurally related to bioactive pharmaceutical scaffolds (e.g., zolpidem-like ligands). Due to its carboxylic acid functionality and potential pharmacological activity, it must be handled as Hazardous Chemical Waste .

Immediate Action:

  • Do NOT flush down the drain. (Strict adherence to EPA "Sewering Ban" for pharmaceuticals).

  • Do NOT dispose of in regular trash.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Profiling & Technical Triage

Before disposal, we must define the waste stream. As a Senior Scientist, I apply "Process Knowledge" to characterize this material, as specific RCRA listings (P-list/U-list) rarely exist for specific research intermediates.

Structure-Activity Hazard Analysis
Functional GroupHazard CharacteristicImplications for Disposal
Carboxylic Acid (-COOH) Corrosive / Irritant Can lower pH of waste streams. Potential eye/skin irritant (H314/H319). Do not mix with cyanides or sulfides (risk of toxic gas evolution).
Imidazo[1,2-a]pyridine Core Bioactive / Toxic Potential GABA-A receptor modulator. Must be treated as Toxic (T) to prevent environmental leaching.
p-Tolyl Group Combustible Adds organic carbon content, making the compound suitable for thermal destruction (incineration) .

Waste Classification (RCRA/EPA Context):

  • Status: Non-listed Hazardous Waste (unless mixed with listed solvents).

  • Characteristic: Likely Irritant and Toxic (based on precautionary principle for bioactive intermediates).

  • DOT Shipping Name (Waste): Waste Corrosive solid, acidic, organic, n.o.s. OR Waste Toxic solid, organic, n.o.s. (depending on pH/toxicity testing; default to "Hazardous Waste, Solid, n.o.s." if untested).

Waste Segregation Protocol

Proper segregation prevents dangerous chemical reactions in the waste drum. Use the following decision logic to categorize your waste.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Waste Stream (White/Yellow Bin) SolidPath->SolidBin Double Bagged SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Organic Waste Carboy (Clear/Yellow Tag) NonHalo->NonHaloBin

Caption: Decision logic for segregating imidazopyridine derivatives based on physical state and solvent carrier to ensure incinerator compatibility.

Detailed Disposal Procedures

Scenario A: Pure Solid or Powder (Most Common)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar or glass amber jar.

  • Protocol:

    • Transfer the solid into a clear polyethylene bag (primary containment).

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into the secondary waste container (HDPE drum or pail).

    • Labeling: Must read "Hazardous Waste." List constituents as: this compound, 99%.

    • Caution: Do not mix with strong oxidizers (e.g., permanganates) in the same solid waste bin.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)
  • Container: 4L or 20L HDPE Carboy (Safety Coated Glass if corrosivity is high).

  • Protocol:

    • Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

    • Segregate:

      • If dissolved in DCM/Chloroform

        
        Halogenated Waste .
        
      • If dissolved in DMSO/Methanol/Ethyl Acetate

        
        Non-Halogenated Organic Waste .
        
    • pH Check: If the solution is highly acidic (pH < 2) due to the acetic acid moiety, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to a general organic waste drum to prevent heat generation or polymerization of other wastes.
      
    • Cap Venting: Use vented caps if there is any risk of off-gassing, though this compound is generally stable.

Scenario C: Contaminated Debris
  • Items: Weigh boats, pipettes, nitrile gloves, paper towels.

  • Protocol: Dispose of as Hazardous Solid Waste . Do not throw in regular trash. The trace bioactivity of the imidazopyridine core necessitates incineration.

Cradle-to-Grave Workflow

This diagram illustrates the lifecycle of the waste from your bench to its final destruction, ensuring chain-of-custody compliance.

DisposalLifecycle Gen Lab Bench Generation Acc Satellite Accumulation Area (SAA) Gen->Acc Tag & Log Main Central Waste Storage (90-Day) Acc->Main Weekly Move Hauler Licensed Hauler (Clean Harbors/Veolia) Main->Hauler Manifest Sign-off Incinerator High-Temp Incineration Hauler->Incinerator Destruction

Caption: Compliance workflow ensuring the compound is tracked from generation to thermal destruction.

Emergency Procedures (Spills)

If this compound is spilled:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.

    • Liquid: Cover with absorbent pads or vermiculite.

  • Neutralization (Surface): After bulk removal, wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residue, followed by a water rinse.

  • Disposal: Place all cleanup materials into the Hazardous Solid Waste bin.

References

  • US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (Final Rule prohibiting sewering of pharmaceutical waste).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General guidance on organic acid disposal).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[2][3][4] 29 CFR 1910.1200.[2][3][4][5] (Classification of chemical irritants).

Sources

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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.